molecular formula C15H16O3 B1677514 Osthol CAS No. 484-12-8

Osthol

カタログ番号: B1677514
CAS番号: 484-12-8
分子量: 244.28 g/mol
InChIキー: MBRLOUHOWLUMFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Osthole, also known as osthol, is a natural coumarin derivative (IUPAC Name: 7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one) first isolated from the plant Cnidium monnieri (L.) Cusson and is also present in other species such as Angelica pubescens and Angelica archangelica . This compound has attracted significant scientific interest due to its broad spectrum of pharmacological activities and potential for therapeutic development. Its primary research applications span oncology, neuroscience, and immunology. In cancer research, Osthole exhibits broad-spectrum anticancer activity against various tumor cell lines, including pancreatic, breast, ovarian, colorectal, and liver cancers . Its mechanisms are multifaceted, including the inhibition of the PI3K/Akt/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest . A 2024 study highlighted its potent activity against pancreatic cancer, where it induces the accumulation of impaired autophagosomes by both initiating autophagy and blocking autophagosome-lysosome fusion, leading to cancer cell death . Beyond oncology, Osthole demonstrates significant neuroprotective effects. Research indicates it can reduce cognitive impairment in models of Alzheimer's disease and attenuate symptoms of Parkinson's disease by modulating pathways like JAK/STAT and MAPK . It also possesses robust anti-inflammatory and immunomodulatory properties, showing efficacy in experimental models of rheumatoid arthritis, ulcerative colitis, and acute lung injury by regulating NF-κB and MAPK pathways . Additional research areas for Osthole include osteogenesis, where it promotes osteogenic differentiation, cardiovascular protection, hepatoprotection, and antimicrobial activity . It is available for research via extraction from natural sources or through total synthesis . This product is intended for research purposes only and is not meant for human, veterinary, or diagnostic use.

特性

IUPAC Name

7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
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InChI

InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLOUHOWLUMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20197507
Record name Osthol
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Molecular Weight

244.28 g/mol
Source PubChem
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Solubility

In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether
Record name Osthole
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Color/Form

Colorless needle like crystals, Prisms from ether, White powder

CAS No.

484-12-8
Record name Osthol
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Record name 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl)
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Record name Osthole
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Melting Point

83-84 °C
Record name Osthole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Unveiling the Botanical Trove: Natural Sources of Osthol Beyond Cnidium monnieri

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Osthol, a prenylated coumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. While Cnidium monnieri is widely recognized as a primary source, a wealth of other botanical species across various families also naturally produce this promising compound. This technical guide provides an in-depth exploration of these alternative natural sources of this compound. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting quantitative data on this compound content, detailed experimental protocols for its extraction and quantification, and a visual representation of its key signaling pathways.

Natural Sources of this compound: A Botanical Survey

This compound is not limited to a single plant species. Its distribution spans several plant families, with the Apiaceae (Umbelliferae) and Rutaceae families being the most prominent. It has also been identified in species belonging to the Compositae and Leguminosae families.[1] A survey of the literature reveals a diverse array of plant genera that serve as natural reservoirs for this compound.

Apiaceae (Umbelliferae) Family

This family is a rich source of coumarins, including this compound. Notable genera include:

  • Angelica : Species such as Angelica pubescens and Angelica archangelica are well-documented sources of this compound.[1][2][3][4][5][6] Quantitative analysis of Angelica biserrata has shown that the root bark can accumulate this compound at a concentration of 0.30 ± 0.15%.[7]

  • Peucedanum : Peucedanum ostruthium (Masterwort) is another significant source of this compound.[8][9]

  • Ferulago : Species like Ferulago capillaris and F. brachyloba have been found to contain this compound.[10]

  • Prangos : Prangos ferulacea and Prangos pabularia are also known to produce this compound.[11][12]

  • Other genera within the Apiaceae family reported to contain this compound include Archangelica, Cachrys, Selinum, Ferula, Heracleum, Libanotis, Petroselinum, Pastinaca, Pimpinella, and Seseli.[1][13]

Rutaceae Family

The Rutaceae family, known for its citrus fruits, also contributes to the natural pool of this compound.

  • Citrus : Various parts of citrus plants, including the roots of Citrus sinensis (orange), Citrus limon (lemon), Citrus reticulata (tangerine/mandarin), and Citrus paradisi (grapefruit), have been reported to contain this compound.[14]

  • Clausena : Clausena guillauminii and Clausena lansium are additional sources.[11]

  • Other genera in the Rutaceae family where this compound has been identified include Feronia, Flindersia, Haplophyllum, Limonia, Melicope, Micromelum, Murraya, Myrtopsis, Pentaceras, Phebalium, Pilocarpus, Poncirus, Skimmia, Thamnosma, and Ticorea.[1][13]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for this compound in various natural sources.

Plant SpeciesFamilyPlant PartThis compound ConcentrationReference
Angelica biserrataApiaceaeRoot Bark0.30 ± 0.15%[7]
Angelica biserrataApiaceaeRoot Pith0.028 ± 0.007%[7]
Angelica biserrataApiaceaePetioles0.02 ± 0.005 mg/g[7]
Angelica biserrataApiaceaeBlades0.010 ± 0.002 mg/g[7]
Cnidium monnieriApiaceaeFruits15.0 mg/g (dried)[15]

Experimental Protocols for Extraction and Quantification

Accurate determination of this compound content requires robust and validated experimental protocols. This section details common methodologies for the extraction and quantification of this compound from plant matrices.

Extraction Methodologies

Several techniques can be employed for the extraction of this compound, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

This is a conventional and widely used method for extracting coumarins.

  • Protocol:

    • Grind the dried plant material to a fine powder.

    • Macerate or percolate the powder with 50-95% ethanol at room temperature or under reflux.[16][17] For instance, a common protocol involves refluxing the plant material with 10 times the volume of ethanol.[16]

    • Filter the extract and concentrate it under reduced pressure at a temperature below 60°C to obtain a crude extract.[16]

    • The crude extract can be further purified by dissolving it in a high concentration of ethanol (e.g., >90%), followed by filtration to remove insoluble impurities.[16]

SFE, particularly with carbon dioxide (CO2), is a green technology that offers high selectivity and avoids the use of organic solvents.[18][19][20]

  • Protocol:

    • Place the dried and ground plant material into the extraction vessel.

    • Pressurize the system with CO2 to a supercritical state (e.g., pressure > 73.8 bar, temperature > 31.1°C).[20]

    • Optionally, a co-solvent such as ethanol (e.g., 3%) can be added to the mobile phase to enhance the extraction efficiency of moderately polar compounds like this compound.[21]

    • Maintain a constant flow rate (e.g., 20 mL/min) and temperature.[21]

    • Decompress the supercritical fluid in a separator, causing the CO2 to vaporize and the this compound to precipitate for collection.

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

  • Protocol:

    • Mix the powdered plant material with a suitable solvent (e.g., methanol).

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 30 minutes).

    • Filter the extract and process it for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the precise and accurate quantification of this compound.

  • HPLC System and Conditions:

    • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is typically used.[22]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (ACN) or methanol and water (often with an acidifier like formic or acetic acid) is common. For example, a mobile phase of methanol-0.4% acetic acid (65:35, v/v) can be used.[23] Another example is a gradient elution with mobile phase A (100% ACN) and mobile phase B (aqueous solution with 0.6% triethylamine and 0.45% formic acid, pH 2.85).[22]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of 320 nm or 322 nm is suitable for this compound.[22][23]

    • Quantification: An external standard method using a calibration curve of a certified this compound reference standard is employed. The linear response range is typically in the micromolar range.[22][24]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can block the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][11][25][26][27]

NF_kappa_B_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active) p_IkBa->p65_p50 degradation Nucleus Nucleus p65_p50->Nucleus translocation p65_p50_n p65-p50 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) This compound This compound This compound->IKK inhibits Pro_inflammatory_Genes_n Pro-inflammatory Gene Expression p65_p50_n->Pro_inflammatory_Genes_n

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells by suppressing this pathway. It achieves this by decreasing the phosphorylation of Akt (p-Akt), which in turn affects downstream targets like Bcl-2 and Bax, promoting apoptosis.[2][6][13][28][29][30][31]

PI3K_Akt_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt activates Akt Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Apoptosis Apoptosis p_Akt->Apoptosis This compound This compound This compound->PI3K inhibits

Caption: this compound suppresses the PI3K/Akt signaling pathway.

MAPK/p38 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK pathway, are involved in cellular responses to stress, inflammation, and apoptosis. This compound has been shown to modulate this pathway, for instance, by influencing the phosphorylation of p38, which can contribute to its anti-inflammatory and anti-cancer effects.[1][3][27][31][32][33][34]

MAPK_p38_Pathway Stress_Cytokines Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 MAPK (Active) Downstream_Targets Downstream Targets (e.g., Transcription Factors) p_p38->Downstream_Targets Inflammation_Apoptosis Inflammation / Apoptosis Downstream_Targets->Inflammation_Apoptosis This compound This compound This compound->p_p38 modulates phosphorylation

Caption: this compound modulates the MAPK/p38 signaling pathway.

Conclusion

The natural occurrence of this compound extends far beyond Cnidium monnieri, with a significant presence in the Apiaceae and Rutaceae families. This guide provides a foundational resource for the exploration of these alternative botanical sources. The compiled quantitative data, detailed experimental protocols, and visualized signaling pathways offer a comprehensive toolkit for researchers and drug development professionals. Further investigation into these diverse plant sources may unlock new avenues for the sustainable production of this compound and the development of novel therapeutics based on this versatile natural compound.

References

The Multifaceted Pharmacological Landscape of Osthol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthol, a naturally occurring coumarin first isolated from the medicinal plant Cnidium monnieri, has emerged as a compound of significant interest in the field of pharmacology.[1][2] Possessing a wide spectrum of biological activities, this compound and its synthesized derivatives are being extensively investigated for their therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anti-Tumor Properties

This compound has demonstrated broad-spectrum anticancer activities against a multitude of cancer types.[4] Its anti-tumor effects are multifaceted, encompassing the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[4][5]

Inhibition of Cancer Cell Proliferation and Viability

This compound has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives have been determined in numerous studies, providing a quantitative measure of their cytotoxic potential.

CompoundCancer Cell LineIC50 ValueReference
This compoundHeLa (Cervical Cancer)77.96 µM (24h), 64.94 µM (48h)[6]
This compoundMe-180 (Cervical Cancer)88.95 ± 0.13 µM[4]
This compoundA549 (Lung Cancer)46.2 µM[4]
This compoundFaDu (Head and Neck Squamous Cell Carcinoma)122.35 ± 11.63 µM (24h), 93.36 ± 8.71 µM (48h)[4]
This compoundMDA-MB-231 (Breast Cancer)24.2 µg/ml (48h)[4]
This compoundMCF-7 (Breast Cancer)123.9 µg/ml (48h)[4]
This compoundOVCAR3 (Ovarian Cancer)73.58 µM[4]
This compoundA2780 (Ovarian Cancer)75.24 µM[4]
This compoundY-79 (Retinoblastoma)200 µM (24h), 120 µM (48h)[4]
This compound Derivative (Compound 28)THP-1 (Leukemia)5 µM[7]
Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. This compound has been observed to trigger apoptosis in cancer cells through the modulation of apoptosis-related proteins and the activation of caspase cascades.[2][5] For instance, in leukemia cells, an this compound derivative increased the population of apoptotic cells from 13.8% to 26.9% at an 8µM concentration.[7] Furthermore, this compound can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[4][5]

Signaling Pathways in Anti-Tumor Activity

The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways. The PI3K/Akt pathway, which is often aberrantly activated in cancer, is a major target of this compound.[4][8][9] By inhibiting the PI3K/Akt pathway, this compound can suppress cancer cell growth and induce apoptosis.[4][9] Other important pathways implicated in the anticancer action of this compound include the MAPK, NF-κB, and Wnt/β-catenin signaling pathways.[1][4]

Osthol_Antitumor_Signaling cluster_Cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Modulates Wnt Wnt/β-catenin This compound->Wnt Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation NFkB->Proliferation Metastasis Metastasis NFkB->Metastasis MAPK->Proliferation Wnt->Proliferation

Caption: Signaling pathways modulated by this compound in cancer cells.

Anti-Inflammatory Properties

Chronic inflammation is a key driver of many diseases. This compound has demonstrated potent anti-inflammatory effects in various experimental models.[3][10]

Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11] Additionally, this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process.[10]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory actions of this compound are largely attributed to its ability to modulate key signaling pathways involved in inflammation. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and this compound has been shown to block its activation.[10][11] By inhibiting the NF-κB pathway, this compound prevents the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.[11] The mitogen-activated protein kinase (MAPK) pathway is another important target of this compound in mitigating inflammation.[10]

Osthol_Anti_Inflammatory_Signaling cluster_Cell Immune Cell cluster_Nucleus Nucleus This compound This compound IKK IκB Kinase This compound->IKK Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) p38_MAPK->Pro_inflammatory_Genes Activates Transcription NFkB_nucleus->Pro_inflammatory_Genes Activates Transcription

Caption: this compound's inhibition of NF-κB and MAPK inflammatory pathways.

Neuroprotective Properties

This compound has shown considerable promise as a neuroprotective agent, with potential applications in the treatment of neurodegenerative diseases and ischemic stroke.[1][12][13]

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][13] In models of ischemic stroke, pretreatment with this compound has been shown to reduce infarct volume, neurological deficit, and brain edema.[13] It achieves this by increasing the levels of the antioxidant glutathione (GSH) and decreasing the levels of the lipid peroxidation product malondialdehyde (MDA).[13] Furthermore, this compound can inhibit the activation of microglia and the production of pro-inflammatory cytokines in the brain, thereby reducing neuroinflammation.[11]

Signaling Pathways in Neuroprotection

Several signaling pathways are involved in the neuroprotective effects of this compound. These include the PI3K/Akt, MAPK, and Notch signaling pathways.[12][14] this compound has been found to promote neurogenesis and neuronal survival by stimulating these pathways.[12][15] For instance, it upregulates the expression of proteins such as brain-derived neurotrophic factor (BDNF) and its receptor TrkB.[12]

Osthol_Neuroprotection_Workflow cluster_Brain Brain This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Inflammation Neuroinflammation This compound->Inflammation Reduces Apoptosis Neuronal Apoptosis This compound->Apoptosis Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates MAPK_path MAPK Pathway This compound->MAPK_path Modulates Notch_path Notch Pathway This compound->Notch_path Activates Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotes Neurogenesis Neurogenesis Notch_path->Neurogenesis Promotes

Caption: Workflow of this compound's neuroprotective mechanisms.

Other Pharmacological Properties

Beyond its anti-tumor, anti-inflammatory, and neuroprotective effects, this compound exhibits a range of other beneficial pharmacological properties, including hepatoprotective, osteogenic, and antimicrobial activities.[1]

Experimental Protocols

The pharmacological properties of this compound and its derivatives have been investigated using a variety of in vitro and in vivo experimental models.

In Vitro Assays
  • Cell Viability and Proliferation Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the effect of this compound on cancer cell viability and proliferation.[7]

  • Apoptosis Assays: Apoptosis is often evaluated using techniques such as flow cytometry with Annexin V/propidium iodide staining and fluorescent microscopy.[9]

  • Western Blot Analysis: This technique is used to determine the expression levels of key proteins in signaling pathways modulated by this compound, such as Akt, NF-κB, and caspases.[9][10]

In Vivo Models
  • Xenograft Mouse Models: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells are subcutaneously injected into immunodeficient mice, followed by treatment with this compound.[4]

  • Animal Models of Inflammation: The anti-inflammatory effects of this compound have been studied in models such as dextran sulfate sodium (DSS)-induced colitis in mice.[10]

  • Animal Models of Ischemic Stroke: The neuroprotective effects of this compound are often investigated in rat models of middle cerebral artery occlusion (MCAO).[13]

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a diverse range of pharmacological properties. Their ability to modulate multiple signaling pathways makes them attractive candidates for the development of novel therapeutics for a variety of diseases. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds in humans.

References

A Technical Review of Osthol's Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol, a natural coumarin first isolated from plants of the Apiaceae family such as Cnidium monnieri, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive review of the current understanding of this compound's biological effects and its underlying molecular mechanisms. Extensive in vitro and in vivo studies have demonstrated its potential as an anti-cancer, anti-inflammatory, neuroprotective, and metabolic-regulating agent.[1][2] Key mechanisms of action involve the modulation of critical cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[1][4][5][6] Despite its therapeutic promise, this compound's clinical development is hampered by challenges such as poor water solubility and low bioavailability.[7][8][9] This document summarizes quantitative data, details key experimental protocols, and visualizes complex pathways to serve as an in-depth resource for professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, is a prenylated coumarin that is a major bioactive component of several traditional medicinal herbs, most notably the dried fruits of Cnidium monnieri.[1][2] For centuries, this plant has been used in Traditional Chinese Medicine to treat a variety of ailments.[2] Modern pharmacological research has validated many of these traditional uses, attributing them to this compound's diverse biological activities, which include anti-tumor, anti-inflammatory, neuroprotective, hepatoprotective, cardiovascular protective, and osteogenic effects.[10][11][12] This guide aims to consolidate the current scientific literature, focusing on the molecular mechanisms, experimental evidence, and therapeutic potential of this compound for an audience of researchers and drug development experts.

Pharmacokinetics and Safety Profile

The clinical applicability of any bioactive compound is contingent upon its pharmacokinetic profile and safety. While this compound demonstrates potent biological activity, its physicochemical properties present significant challenges.

Pharmacokinetics:

  • Absorption and Bioavailability: this compound suffers from poor water solubility, which leads to low and variable oral bioavailability.[7][13] Studies in rats show that after oral administration, this compound is absorbed, but its plasma concentration is significantly lower compared to intravenous administration.[2][9][14] The absorption appears to be a passive diffusion process occurring throughout the intestine.[2] Interestingly, the bioavailability of this compound is dramatically enhanced when administered as part of a traditional Chinese medicine prescription extract, suggesting a synergistic effect with other herbal components.[9]

  • Distribution and Metabolism: Once absorbed, this compound undergoes rapid distribution followed by a slower elimination phase.[2][14] It is metabolized in the liver primarily through Phase I reactions (demethylation, dehydrogenation, and hydroxylation) and Phase II conjugation.[7] this compound has been shown to modulate the expression and activity of cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C11, and CYP3A1/2, which indicates a potential for drug-drug interactions.[15][16]

Safety and Toxicology:

  • Acute Toxicity: The median lethal dose (LD50) of this compound administered intraperitoneally in mice was determined to be approximately 710 mg/kg, classifying it as a moderately toxic substance by this route.[15][17]

  • Subchronic Toxicity: In a 45-day subchronic toxicity study in rats, oral administration of this compound led to changes in biochemical markers, particularly those related to kidney function (creatinine, urea).[15][17] Histopathological examination revealed dose-dependent effects on the kidneys.[15][17] The no-observed-adverse-effect level (NOAEL) was determined to be less than 5 mg/kg/day in this study.[15]

  • Hepatotoxicity: Some evidence suggests that this compound may have potential hepatotoxicity, warranting caution, especially in combination with other drugs.[8][18]

Major Biological Activities and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases.

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties across a wide range of malignancies, including glioma, lung, breast, cervical, and colon cancer.[4][19] Its primary mechanisms involve the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[4][20]

Key Signaling Pathways: A central mechanism of this compound's anti-cancer effect is the potent inhibition of the PI3K/Akt/mTOR signaling pathway.[1][20] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, survival, and proliferation. By inhibiting this cascade, this compound can induce cell cycle arrest and apoptosis.[2][5][20]

G cluster_0 This compound's Anti-Cancer Mechanism via PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis G cluster_1 This compound's Anti-Inflammatory Mechanism via NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Transcription This compound This compound This compound->IKK G cluster_2 Experimental Workflow for In Vivo Neuroprotection Study (MCAO Model) A Animal Acclimatization (Sprague-Dawley Rats) B Pre-treatment (this compound or Vehicle) A->B C Middle Cerebral Artery Occlusion (MCAO) Surgery (e.g., 2 hours) B->C D Reperfusion C->D E Neurological Deficit Scoring (24 hours post-MCAO) D->E F Brain Tissue Harvesting E->F G Infarct Volume Measurement (TTC Staining) F->G H Biochemical Analysis (MDA, GSH, Cytokines) F->H G

References

Osthol's Pivotal Role in the Modulation of the PI3K/Akt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol, a natural coumarin derivative extracted from plants such as Cnidium monnieri, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potent anti-cancer properties.[1][2] A growing body of evidence highlights its mechanism of action through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade regulating cell proliferation, survival, apoptosis, and angiogenesis.[3][4] This technical guide provides an in-depth analysis of this compound's interaction with the PI3K/Akt pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling interactions.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Once activated, Akt phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic proteins like Bcl-2. Furthermore, Akt stimulates cell proliferation and growth by activating the mammalian target of rapamycin (mTOR) and inhibiting cell cycle inhibitors. Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This compound's Modulatory Effects on PI3K/Akt Signaling

This compound exerts its biological effects primarily by inhibiting the PI3K/Akt signaling pathway.[2][5] This inhibition has been observed in a variety of cancer cell lines, including those from lung, gastric, endometrial, and intrahepatic cholangiocarcinoma.[2][3][5][6] The primary mechanism of this inhibition involves the downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), while the total levels of PI3K and Akt often remain unchanged.[2][3] This reduction in the active, phosphorylated forms of these kinases leads to a cascade of downstream effects, ultimately culminating in decreased cell proliferation and increased apoptosis.[7][8]

Induction of Apoptosis

By suppressing the PI3K/Akt pathway, this compound promotes apoptosis through the intrinsic mitochondrial pathway.[3] The inhibition of Akt leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases-9 and -3, key executioners of apoptosis.[3][6]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cells.[2] This effect is linked to the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and Cdc2, whose expression is partly controlled by the PI3K/Akt pathway.[2][5]

Neuroprotection

Interestingly, in the context of neuroprotection, this compound has been reported to activate the PI3K/Akt signaling pathway.[9][10] This activation is associated with increased cell survival and reduced LDH release in neuronal cells challenged with glutamate-induced toxicity.[9] This suggests a cell-type-specific and context-dependent role for this compound in modulating this critical pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Viability

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)Inhibition of Cell Proliferation (%)Reference
HCCC-9810Intrahepatic Cholangiocarcinoma25, 50, 100, 150, 20024, 48, 72Dose- and time-dependent[3]
RBEIntrahepatic Cholangiocarcinoma25, 50, 100, 150, 20024, 48, 72Dose- and time-dependent[3]
A549Lung Cancer50, 100, 15048Dose-dependent[2]
JECEndometrial Cancer50, 100, 15048Dose-dependent[6]
HGC-27Gastric Cancer25, 50, 10048Dose-dependent[5]

Table 2: Effect of this compound on Protein Expression in the PI3K/Akt Pathway

Cell LineThis compound Concentration (µM)Target ProteinChange in ExpressionReference
HCCC-9810, RBE50, 100, 150p-PI3KDecreased[3]
HCCC-9810, RBE50, 100, 150p-AktDecreased[3]
A54950, 100, 150p-AktDecreased[2]
JEC50, 100p-PI3KDecreased[6]
JEC50, 100p-AktDecreased[6]
HGC-2725, 50, 100PI3KDecreased[5]
HGC-2725, 50, 100p-AktDecreased[5]
Y-7950, 100, 150p-PI3K/PI3K ratioDecreased[11]
Y-7950, 100, 150p-Akt/Akt ratioDecreased[11]
Y-7950, 100, 150p-mTOR/mTOR ratioDecreased[11]

Table 3: Effect of this compound on Apoptotic and Cell Cycle Proteins

Cell LineThis compound Concentration (µM)Target ProteinChange in ExpressionReference
HCCC-9810, RBE50, 100, 150BaxIncreased[3]
HCCC-9810, RBE50, 100, 150Bcl-2Decreased[3]
HCCC-9810, RBE50, 100, 150Cleaved Caspase-3Increased[3]
HCCC-9810, RBE50, 100, 150Cleaved Caspase-9Increased[3]
A54950, 100, 150BaxIncreased[2]
A54950, 100, 150Bcl-2Decreased[2]
A54950, 100, 150Cyclin B1Decreased[2]
A54950, 100, 150p-Cdc2Decreased[2]
JEC50, 100BaxIncreased[6]
JEC50, 100Bcl-2Decreased[6]
JEC50, 100Cleaved Caspase-3Increased[6]
JEC50, 100Cleaved Caspase-9Increased[6]
HGC-2725, 50, 100Cyclin B1Decreased[5]
HGC-2725, 50, 100Cdc2Decreased[5]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the effects of this compound on the PI3K/Akt pathway.

Cell Culture and this compound Treatment
  • Cell Lines: Human cancer cell lines (e.g., A549, HGC-27, JEC) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound (purity >98%) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[11] The final concentration of DMSO in the culture medium should be kept below 0.1%.

  • Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 150 µM) for the desired time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

  • Treatment: After 24 hours, cells are treated with different concentrations of this compound.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, and GAPDH as a loading control).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Cell Collection: Cells are treated with this compound, then harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Osthol_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylates mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits Bcl2 Bcl-2 pAkt->Bcl2 Activates Proliferation Proliferation mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->PI3K Inhibits This compound->pAkt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Western_Blot_Workflow start Cell Culture & This compound Treatment protein_extraction Protein Extraction start->protein_extraction protein_quant Protein Quantification (BCA Assay) protein_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Data Analysis detection->end

Caption: A typical workflow for Western blot analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound that effectively modulates the PI3K/Akt signaling pathway. Its ability to inhibit this pathway in various cancer cells leads to reduced proliferation and increased apoptosis, highlighting its potential as a therapeutic agent. Conversely, its activation of the same pathway in neuronal cells suggests a complex, tissue-specific mechanism of action that warrants further investigation for neuroprotective applications.

Future research should focus on elucidating the precise molecular targets of this compound within the PI3K/Akt cascade. Investigating its efficacy and safety in preclinical animal models is a critical next step for its development as a potential drug candidate. Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and provide novel treatment strategies for a range of diseases. The dual role of this compound in modulating the PI3K/Akt pathway underscores the importance of context in drug action and opens new avenues for targeted therapeutic interventions.

References

Unveiling the Anti-Inflammatory Potential of Osthol: A Technical Guide to In Vitro Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-inflammatory properties of Osthol, a natural coumarin compound, through the lens of in vitro experimental evidence. This document provides a comprehensive summary of the molecular mechanisms, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and development in this promising area.

Core Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades within the cell. In vitro studies have consistently demonstrated its ability to interfere with the activation of pro-inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway.[1] In inflammatory conditions, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.[1] this compound treatment has been observed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1] This ultimately leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38 MAPK, is another crucial regulator of inflammation. Research indicates that this compound can block the activation of the MAPK/p38 pathway.[2] By inhibiting the phosphorylation of key proteins in this cascade, this compound curtails the production of various inflammatory mediators.

Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway plays a significant role in cytokine signaling. Upon cytokine receptor activation, Janus kinases (JAKs) phosphorylate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression. This compound has been found to interfere with this process by decreasing the phosphorylation of JAK2 and STAT3, suggesting its ability to modulate cytokine-mediated inflammatory responses.

Quantitative Efficacy of this compound in Vitro

The anti-inflammatory effects of this compound have been quantified in various in vitro models, demonstrating its dose-dependent inhibitory activity on key inflammatory markers.

Inhibition of Pro-Inflammatory Cytokines and Mediators

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell lines, including RAW 264.7 macrophages and SH-SY5Y neuronal cells.[1][2] Furthermore, it effectively inhibits the synthesis of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

Cell LineInflammatory StimulusInhibited MarkerThis compound Concentration% Inhibition / IC50Reference
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO)Not SpecifiedIC50: 161.0 µg/mL (for ethyl acetate fraction)[3]
HeLa-Cell Growth24 hoursIC50: 77.96 µM[4]
HeLa-Cell Growth48 hoursIC50: 64.94 µM[4]
Human Blood CellsLipopolysaccharide (LPS)TNF-α10 µg/ml73% (for derivative 1), 78% (for derivative 2), 80% (for derivative 3)
Downregulation of Pro-Inflammatory Enzymes

Consistent with its inhibitory effect on NO and PGE2 production, this compound has been demonstrated to suppress the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Cell LineInflammatory StimulusInhibited EnzymeThis compound ConcentrationObserved EffectReference
RAW 264.7Lipopolysaccharide (LPS)iNOSNot SpecifiedInhibition of expression[2]
RAW 264.7Lipopolysaccharide (LPS)COX-2Not SpecifiedInhibition of expression[2]

Experimental Protocols

To facilitate the investigation of this compound's anti-inflammatory effects, this section provides detailed methodologies for key in vitro experiments.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies. Other relevant cell lines include human keratinocytes, fibroblasts, and neuronal cell lines like SH-SY5Y, depending on the research focus.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulation: Inflammation is commonly induced by treating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or other inflammatory agents like histamine.

  • Osthole Treatment: this compound is dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Measurement of Inflammatory Mediators
  • Cell Culture Supernatant Collection: After treatment, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration, an indicator of NO production, by comparing the absorbance to a standard curve of sodium nitrite.

  • Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine or PGE2 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target molecule. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the color development by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the concentration of the target molecule by interpolating from the standard curve.

Analysis of Protein Expression (Western Blot)
  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, iNOS, COX-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Analysis of Gene Expression (Quantitative Real-Time PCR - qPCR)
  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocates Osthol_cyto This compound Osthol_cyto->IKK Inhibits DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Osthol_cyto This compound Osthol_cyto->p38 MAPK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes

Figure 2: Simplified MAPK/p38 signaling pathway and the inhibitory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Osthol_cyto This compound Osthol_cyto->JAK Inhibits DNA DNA STAT_dimer->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Figure 3: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

G Cell_Culture Cell Seeding & Culture Osthol_Treatment This compound Pre-treatment Cell_Culture->Osthol_Treatment Inflammatory_Stimulation Inflammatory Stimulus (e.g., LPS) Osthol_Treatment->Inflammatory_Stimulation Incubation Incubation Inflammatory_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA_NO_Assay ELISA / Griess Assay (Cytokines, PGE2, NO) Supernatant_Collection->ELISA_NO_Assay Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot qPCR qPCR (Gene Expression) Cell_Lysis->qPCR

Figure 4: General experimental workflow for investigating the in vitro anti-inflammatory effects of this compound.

References

Osthol's Inhibitory Effect on NF-κB Activation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol, a natural coumarin derivative, has demonstrated significant anti-cancer properties across a spectrum of malignancies. A key mechanism underlying its therapeutic potential is the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, proliferation, and invasion. This technical guide provides an in-depth analysis of this compound's impact on NF-κB activation in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows. The information compiled herein is intended to support further research and drug development efforts centered on this compound as a potential anti-cancer agent.

Introduction

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in the development and progression of cancer.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), can trigger the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of genes involved in cell survival, proliferation, and metastasis.[3][4][5]

This compound has emerged as a promising natural compound that can effectively suppress this pathway in various cancer cells.[6][7][8] This guide will dissect the molecular interactions and cellular consequences of this compound treatment in the context of NF-κB signaling.

Quantitative Impact of this compound on Cancer Cell Viability and NF-κB Signaling

This compound's anti-cancer efficacy is dose-dependent and varies across different cancer cell lines. The following tables summarize the quantitative data from various studies, highlighting its impact on cell viability and key components of the NF-κB pathway.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cancer Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)Reference
HeLaCervical Cancer45.01 ± 3.9124[9]
Me-180Cervical Cancer88.95 ± 0.1324[9]
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324[9]
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148[9]
A549Lung Cancer~46.2Not Specified[9]
MDA-MB-231Breast Cancer~42.4Not Specified[9]
Prostate Cancer CellsProstate Cancer~24.8Not Specified[9]
A431Squamous Carcinoma~23.2Not Specified[9]
Y-79Retinoblastoma20024[9]
Y-79Retinoblastoma12048[9]
ES2Ovarian Cancer~20Not Specified[9]
OV90Ovarian Cancer~20Not Specified[9]

Table 2: Modulation of NF-κB Pathway Proteins by this compound in Cervical Cancer Cells (HeLa)

ProteinCellular LocationThis compound Concentration (µM)ObservationReference
p-IKKαCytoplasm50, 100, 150Dose-dependent reduction[4]
IKKαCytoplasm50, 100, 150No significant change[4]
p-p65Cytoplasm50, 100, 150Dose-dependent reduction[4]
p65Cytoplasm50, 100, 150No significant change[4]
p50Nucleus50, 100, 150Dose-dependent decrease[4]
p65Nucleus50, 100, 150Dose-dependent decrease[4]

Core Signaling Pathway of this compound's NF-κB Inhibition

This compound exerts its inhibitory effect on the NF-κB pathway through a multi-pronged approach, primarily targeting the canonical pathway. The central mechanism involves the suppression of IKKα and p65 phosphorylation, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of the NF-κB p50/p65 heterodimer.[4]

Osthol_NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex p_IKK p-IKKα IKK_complex->p_IKK This compound This compound This compound->IKK_complex Inhibits Phosphorylation IkBa_p50_p65 IκBα-p50/p65 Complex p_IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Ub_degradation Ubiquitination & Proteasomal Degradation p_IkBa->Ub_degradation p50_p65 p50/p65 Dimer Ub_degradation->p50_p65 Releases p50_p65_n Nuclear p50/p65 p50_p65->p50_p65_n Nuclear Translocation Nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival, Invasion) p50_p65_n->Transcription

Caption: this compound inhibits NF-κB by blocking IKKα phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on NF-κB activation in cancer cells.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., HeLa, SiHa, C-33A, CaSki for cervical cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.[4]

  • Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound (e.g., 0, 50, 100, 150 µM) for a specified duration (e.g., 24 or 48 hours).[4]

Western Blot Analysis

Western blotting is employed to quantify the expression levels of key proteins in the NF-κB signaling pathway.[4]

Western_Blot_Workflow Cell_Culture Cell Culture & This compound Treatment Protein_Extraction Protein Extraction (Cytoplasmic & Nuclear) Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of NF-κB proteins.

  • Protein Extraction: Following treatment, cytoplasmic and nuclear proteins are separately extracted using appropriate kits.[4]

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-IKKα, IKKα, p-p65, p65, p50, IκBα) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

This technique is used to visualize the subcellular localization of the p65 subunit of NF-κB.[4]

  • Cell Seeding: Cells are grown on coverslips in a 24-well plate.

  • Treatment: Cells are treated with this compound as described previously.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding is blocked with BSA.

  • Antibody Staining: Cells are incubated with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Nuclei are counterstained with DAPI.

  • Imaging: The subcellular localization of p65 is examined using a fluorescence microscope.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Treatment: Cells are treated with various concentrations of this compound for 24 or 48 hours.[4]

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Molecular Docking and Further Mechanisms

Computational studies have explored the binding affinity of this compound and its derivatives with proteins in the NF-κB pathway.[11] Molecular docking simulations suggest that this compound can potentially interact with NF-κB proteins, although this may not be its primary target.[11] The anti-inflammatory properties of this compound, which are closely linked to NF-κB inhibition, have been demonstrated in various models.[8][12] this compound has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), PGE2, TNF-α, and IL-6.[12]

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of the NF-κB signaling pathway in a variety of cancer cells. Its ability to suppress key phosphorylation events and prevent the nuclear translocation of active NF-κB subunits underscores its potential as a therapeutic agent. Future research should focus on in vivo studies to validate these in vitro findings, explore the synergistic effects of this compound with conventional chemotherapeutic agents, and further elucidate its interactions with other oncogenic signaling pathways. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

The Ethnobotanical and Pharmacological Landscape of Osthol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of the bioactive coumarin, osthol, for researchers, scientists, and drug development professionals.

This compound, a naturally occurring coumarin derivative, has been a cornerstone of traditional medicine for centuries, primarily extracted from plants of the Cnidium and Angelica genera.[1][2][3] This technical guide synthesizes the ethnobotanical knowledge surrounding this compound-containing plants with modern pharmacological research, providing a comprehensive overview of its therapeutic potential. This document details the quantitative data from key studies, outlines experimental protocols for its investigation, and visualizes the molecular pathways through which this compound exerts its effects.

Ethnobotanical Heritage of this compound-Containing Plants

The primary source of this compound in traditional medicine is the fruit of Cnidium monnieri (L.) Cuss., known in Traditional Chinese Medicine (TCM) as She Chuang Zi.[1][4] Ethnobotanical records from China, Japan, and Vietnam highlight its extensive use for a variety of ailments.[1] Traditionally, it has been employed to treat skin diseases, enhance sexual function, and strengthen bones.[4][5] Other plants rich in this compound, such as those from the Angelica species, have also been used in traditional practices for their anti-inflammatory and analgesic properties.[6]

The traditional applications of these plants have spurred scientific investigation into the pharmacological properties of this compound, revealing a broad spectrum of activities that align with its historical uses.

Pharmacological Activities and Quantitative Data

Modern research has substantiated many of the traditional claims associated with this compound, uncovering a range of pharmacological effects including anti-inflammatory, anti-cancer, neuroprotective, and osteogenic properties.[7][8] The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of this compound across different experimental models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HeLaCervical Cancer77.9624[1]
HeLaCervical Cancer64.9448[1]
A549Lung Cancer93.3648[9]
MCF-7Breast Cancer42.4-[10]
PC-3Prostate Cancer24.8-[10]
Y-79Retinoblastoma20024[10][11]
Y-79Retinoblastoma12048[10][11]
JECEndometrial Cancer200-[9][10]
OVCAR3Ovarian Cancer73.58-[9]
A2780Ovarian Cancer75.24-[9]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelConditionDosageDurationKey FindingsReference
CDF1 MiceP-388 D1 Tumor30 mg/kg/day9 daysIncreased lifespan by 37%[1]
Nude MiceRetinoblastoma Xenograft0.5 mmol/kg36 daysSignificant inhibition of tumor growth[11]
Kunming MiceHigh-Fat Diet40 mg/kg/day (oral)6 weeksReduced body weight and hepatic lipids[12]
BALB/c MiceDSS-Induced Ulcerative Colitis-7 daysAlleviated symptoms of colitis[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in this compound research, from its extraction to the evaluation of its biological activities.

Extraction and Isolation of this compound from Cnidium monnieri

A variety of methods have been developed for the extraction of this compound from its plant sources. A common and effective approach involves solvent extraction followed by purification.

Protocol:

  • Preparation of Plant Material: The dried fruits of Cnidium monnieri are ground into a fine powder.

  • Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Methanol has been shown to be effective.[14] An optimized condition involves a sample-to-solvent ratio of 1500 mg to 10 ml of 97.7% methanol for approximately 30 minutes.[14]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification by Chromatography: The crude extract is further purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) is a highly effective method for isolating pure this compound.[15]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for the quantitative analysis of this compound in plant extracts and biological samples.[6][16]

Protocol:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Hypersil ODS2) is typically used.[16]

    • Mobile Phase: A common mobile phase is a mixture of methanol and 0.4% acetic acid (65:35, v/v).[16]

    • Flow Rate: A flow rate of 1.0 mL/min is generally employed.

    • Detection: UV detection at 322 nm is used to quantify this compound.[16]

  • Sample Preparation:

    • Plant Extracts: The dried extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

    • Plasma Samples: Plasma samples are typically prepared by protein precipitation with a solvent like diethyl ether, followed by centrifugation. The supernatant is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[16]

  • Quantification: A standard curve is generated using known concentrations of pure this compound to quantify the amount in the samples. The linear range is typically between 0.0520–5.20 µg/mL.[17]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like this compound.[8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and is essential for studying the effects of this compound on signaling pathways.[5]

Protocol:

  • Protein Extraction: Cells treated with this compound are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the levels of inflammatory cytokines like TNF-α.

Protocol:

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Samples (e.g., cell culture supernatants) and a series of standards of known cytokine concentration are added to the wells and incubated.

  • Detection Antibody Incubation: A detection antibody, also specific for the cytokine, is added to the wells. This antibody is typically biotinylated.

  • Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[6]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the inhibitory actions of this compound on the PI3K/Akt and NF-κB pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4][11][20]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt pmTOR p-mTOR pAkt->pmTOR Activates Bcl2 Bcl-2 pAkt->Bcl2 Inhibits (Anti-apoptotic) Bax Bax pAkt->Bax Inhibits (Pro-apoptotic) mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis This compound This compound This compound->PI3K Inhibits This compound->pAkt Inhibits

Caption: this compound's inhibition of the PI3K/Akt pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[13][21]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex pIkB p-IκB IKK->pIkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Proteasome->IkB Degrades IκB DNA DNA NFkB_nuc->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound, a bioactive compound with a rich history in traditional medicine, presents a compelling case for modern drug development. The quantitative data from numerous studies highlight its potential in treating a range of conditions, particularly cancer and inflammatory diseases. The elucidation of its mechanisms of action, primarily through the inhibition of the PI3K/Akt and NF-κB signaling pathways, provides a solid foundation for further research.

Future investigations should focus on clinical trials to validate the safety and efficacy of this compound in human subjects. Additionally, further exploration of its other potential pharmacological activities and the development of novel derivatives with improved bioavailability and efficacy are promising avenues for future research. This technical guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.

References

Osthole's Antioxidant Activity: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Osthole, a naturally occurring coumarin derivative, has garnered significant attention in the scientific community for its diverse pharmacological properties, including its potent antioxidant effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of osthole concerning its antioxidant capabilities. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant agents. This document delves into the quantitative analysis of osthole and its derivatives, details key experimental protocols, and visually elucidates the underlying molecular mechanisms and structure-activity relationships.

Quantitative Antioxidant Activity of Osthole and Its Derivatives

The antioxidant capacity of osthole and its synthetic analogs has been evaluated using various in vitro assays. While a comprehensive dataset for a systematic series of osthole derivatives is still emerging in the literature, the available quantitative data underscores the potential for enhancing its antioxidant potency through structural modifications. The following table summarizes key findings from different studies. It is important to note that direct comparison of values across different assays and experimental conditions should be approached with caution.

Compound/DerivativeAssayActivity MetricValueReference
Osthole--Potent antioxidant[1]
OstholeAnti-inflammatory (LPS-induced IL-6 inhibition in J774A cells)IC50>100 µM[2]
Derivative 56mAnti-inflammatory (LPS-induced IL-6 inhibition in J774A cells)IC504.57 µM[2]
OST7Neuroprotection against H₂O₂% Protection at 10 µM45.7 ± 5.5%[3]
OST17Neuroprotection against H₂O₂% Protection at 10 µMNot specified[3]
OST7Neuroprotection against Oxygen-Glucose Deprivation% Protection at 10 µM64.6 ± 4.8%[3]
OST17NO Inhibition% Inhibition50.4 ± 7.1%[3]

Note: The data presented is a compilation from various sources and is intended for comparative purposes within the context of each study. IC50 values represent the concentration of the compound required to inhibit a specific activity by 50%.

Core Structure and Pharmacophore for Antioxidant Activity

The antioxidant activity of osthole is intrinsically linked to its chemical structure. The coumarin scaffold, with its specific substitutions, forms the basis of its radical scavenging and cell-protective properties.

Osthole_Pharmacophore cluster_osthole Osthole cluster_pharmacophore Key Pharmacophoric Features for Antioxidant Activity img A Coumarin Nucleus (Electron-rich aromatic system) B C7-Methoxy Group (Modulates electron density) C C8-Isoprenyl Group (Influences lipophilicity and interaction with membranes) D Potential for Hydroxylation (Key for radical scavenging) Antioxidant_Assay_Workflow prep Reagent Preparation (e.g., DPPH or ABTS•+ solution) reaction Reaction Incubation (Mixing of reagents and samples in microplate) prep->reaction sample_prep Sample Preparation (Osthole derivatives & controls in serial dilutions) sample_prep->reaction measurement Absorbance Measurement (Spectrophotometer at specific wavelength) reaction->measurement analysis Data Analysis (Calculation of % inhibition and IC50 values) measurement->analysis Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osthole Osthole Keap1_Nrf2 Keap1-Nrf2 Complex Osthole->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Defense Osthole_SAR cluster_modifications Structural Modifications Osthole_Core Osthole Scaffold C7_mod C7-Position (e.g., -OH for H-donation) Osthole_Core->C7_mod Modify C8_mod C8-Position (Lipophilicity & Cellular Uptake) Osthole_Core->C8_mod Modify C3_C4_mod C3/C4-Positions (Aromatic/Heterocyclic substitutions) Osthole_Core->C3_C4_mod Modify Antioxidant_Activity Modulated Antioxidant Activity C7_mod->Antioxidant_Activity C8_mod->Antioxidant_Activity C3_C4_mod->Antioxidant_Activity

References

An In-depth Technical Guide on the In Vivo Metabolic Pathways of Osthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known in vivo metabolic pathways of Osthol, a natural coumarin compound with diverse pharmacological activities. The information presented herein is curated from various scientific studies and is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies of this compound.

Core Metabolic Pathways of this compound

This compound undergoes extensive biotransformation in vivo, primarily through Phase I and Phase II metabolic reactions. The major metabolic pathways include hydroxylation, demethylation, hydrogenation, dehydrogenation, epoxidation, glucuronidation, and sulfation.[1][2][3][4][5] These reactions lead to the formation of a variety of metabolites, which are then excreted in urine and feces.[5][6][7]

Phase I Metabolism:

Phase I metabolism of this compound involves the introduction or exposure of functional groups. The key reactions identified are:

  • Hydroxylation: This is a major metabolic route, with hydroxylation occurring at various positions on the this compound molecule, including the coumarin ring and the isopentenyl side chain.[1][2][3][7]

  • Demethylation: O-demethylation of the methoxy group at the 7-position is a common metabolic step, leading to the formation of osthenol.[1][3][5][6]

  • Hydrogenation and Dehydrogenation: The isopentenyl side chain of this compound can undergo hydrogenation or dehydrogenation.[1][3][6] While some studies have detected dehydrogenated products in blood and urine, others have not found them in urine and feces.[6]

  • Epoxidation: The formation of a 3,4-epoxide on the coumarin structure has also been reported as a Phase I metabolic pathway.[3][8][9]

Phase II Metabolism:

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The primary Phase II reactions for this compound metabolites are:

  • Glucuronidation: Glucuronide conjugates of hydroxylated and demethylated metabolites are significant Phase II products.[1][2][5][7]

  • Sulfation: Sulfate conjugation has also been identified as a Phase II metabolic pathway for this compound.[2][3][4][8]

The primary enzymes responsible for the metabolism of this compound appear to be from the cytochrome P450 (CYP) family, with studies indicating the involvement of CYP3A4 and CYP3A5.[2][4]

Identified Metabolites of this compound In Vivo

Numerous metabolites of this compound have been identified in various biological matrices of laboratory animals, primarily rats and mice. The following table summarizes the key identified metabolites and their corresponding metabolic reactions.

Metabolite IDMetabolite NameMetabolic Reaction(s)Reference(s)
M15'-hydroxyl-ostholeHydroxylation[7]
M2OsthenolDemethylation[5][7]
M34'-hydroxyl-ostholeHydroxylation[7]
M43, 5'-dihydroxyl-ostholeDihydroxylation[7]
M55'-hydroxyl-osthenolDemethylation, Hydroxylation[7]
M64'-hydroxyl-2', 3'-dihydro-osthenolDemethylation, Dihydroxylation[7]
M74'-hydroxyl-osthenolDemethylation, Hydroxylation[7]
M83, 4'-dihydroxyl-ostholeDihydroxylation[7]
M92', 3'-dihydroxyl-ostholeDihydroxylation[7]
M105'-hydroxyl-2', 3'-dihydroostholeDihydroxylation[7]
M11Osthenol-7-O-β-D-glucuronideDemethylation, Glucuronidation[7]
M12Osthole-4'-O-β-D-glucuronideHydroxylation, Glucuronidation[7]
M13Osthole-5'-O-β-D-glycuronateHydroxylation, Glucuronidation[7]
-Desmethyl-ostholDemethylation[1][10]
-Dehydro-osthol (multiple isomers)Dehydrogenation[6][10]
-Sulfate conjugatesSulfation[3][8]

Experimental Protocols for In Vivo Metabolism Studies

The investigation of this compound's in vivo metabolism typically involves the following key experimental steps:

1. Animal Models and Drug Administration:

  • Animal Species: Male Sprague-Dawley rats and Kunming mice are commonly used models.[3][7][11]

  • Administration Route: Oral gavage (i.g.) and intravenous (i.v.) administration are the typical routes.[1][2][11]

  • Dosage: Doses can range from 40 mg/kg for oral administration.[2][7]

  • Vehicle: this compound is often dissolved or suspended in corn oil for oral administration due to its poor water solubility.[2][9]

2. Sample Collection:

  • Biological Matrices: Urine, feces, and plasma are collected to identify and quantify this compound and its metabolites.[5][6]

  • Collection Period: Samples are typically collected over a 24-hour period in metabolic cages.[2]

3. Sample Preparation:

  • Extraction: Liquid-liquid extraction with solvents like ethyl acetate is a common method for extracting this compound and its metabolites from plasma.[11]

  • Deproteinization: Acetonitrile is used to deproteinize plasma samples.

4. Analytical Instrumentation:

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and specific quantification of this compound and its metabolites.[3][11]

  • UPLC-QTOF/MS: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is employed for the identification and structural elucidation of novel metabolites.[2][3][4][8]

  • NMR: 2D-NMR techniques are used for the definitive structural characterization of isolated metabolites.[7]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of this compound

Osthol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation Demethylated Demethylated Metabolites (e.g., Osthenol) This compound->Demethylated Demethylation Hydrogenated Hydrogenated Metabolites This compound->Hydrogenated Hydrogenation Dehydrogenated Dehydrogenated Metabolites This compound->Dehydrogenated Dehydrogenation Epoxidated Epoxidated Metabolites This compound->Epoxidated Epoxidation Glucuronidated Glucuronide Conjugates Hydroxylated->Glucuronidated Glucuronidation Sulfated Sulfate Conjugates Hydroxylated->Sulfated Sulfation Demethylated->Glucuronidated Glucuronidation Demethylated->Sulfated Sulfation Urine_Feces Urine & Feces Glucuronidated->Urine_Feces Sulfated->Urine_Feces

A simplified diagram of the major in vivo metabolic pathways of this compound.

General Experimental Workflow for this compound Metabolism Studies

Experimental_Workflow cluster_animal_study In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal_Model Animal Model (e.g., Rat, Mouse) Drug_Admin This compound Administration (Oral or IV) Animal_Model->Drug_Admin Sample_Collection Sample Collection (Urine, Feces, Plasma) Drug_Admin->Sample_Collection Extraction Extraction & Deproteinization Sample_Collection->Extraction LCMS LC-MS/MS or UPLC-QTOF/MS Analysis Extraction->LCMS NMR NMR for Structural Elucidation LCMS->NMR Metabolite_ID Metabolite Identification & Quantification LCMS->Metabolite_ID NMR->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation

A general workflow for investigating the in vivo metabolism of this compound.

References

Methodological & Application

Application Notes and Protocols for High-Yield Osthol Extraction from Cnidium monnieri Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osthol, a natural coumarin derivative primarily found in the seeds of Cnidium monnieri, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and osteogenic effects.[1][2][3] These therapeutic potentials underscore the need for efficient and high-yield extraction methods to facilitate research and development. This document provides detailed protocols for high-yield this compound extraction from Cnidium monnieri seeds, a comparative analysis of different extraction methods, and an overview of the key signaling pathways modulated by this compound.

Data Presentation: Comparison of this compound Extraction Methods

The following table summarizes the quantitative data from various high-yield extraction methods for this compound from Cnidium monnieri seeds.

Extraction MethodKey ParametersThis compound Yield (mg/g of dried seeds)This compound Yield (%)Reference
Solvent Extraction Solvent: 97.7% MethanolSample/Solvent Ratio: 1500 mg / 10 mlExtraction Time: 30.3 minutes15.01.50%[4][5]
Supercritical Fluid Extraction (SFE) Pressure: 243 barTemperature: 64°CCo-solvent: Ethanol (0.28 mL/min)12.91.29%[6][7]
Ultrasound-Assisted Extraction (UAE) Not specified in detail, but noted as a sustainable and efficient method.[8][9]Yields can be comparable to or exceed conventional methods.-
Microwave-Assisted Extraction (MAE) Recognized as a technique with advantages in reducing extraction time and solvent consumption.[10][11]--

Experimental Protocols

High-Yield Solvent Extraction Protocol

This protocol is based on an optimized method using methanol to achieve a high yield of this compound.[4][5]

Materials and Equipment:

  • Dried Cnidium monnieri seeds, ground to a fine powder

  • Methanol (97.7% concentration)

  • Volumetric flasks

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Weigh 1500 mg of powdered Cnidium monnieri seeds.

  • Extraction:

    • Place the powdered seeds into a suitable flask.

    • Add 10 mL of 97.7% methanol.

    • Secure the flask on a shaker or place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Agitate the mixture for 30.3 minutes at room temperature.

  • Filtration: Filter the mixture to separate the extract from the solid seed residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the this compound concentration using a validated HPLC method.

Supercritical Fluid Extraction (SFE) Protocol

This protocol utilizes supercritical CO₂ with an ethanol co-solvent for an environmentally friendly extraction process.[6][7]

Materials and Equipment:

  • Dried Cnidium monnieri seeds, ground to a fine powder

  • Supercritical Fluid Extractor system

  • Liquid CO₂ cylinder

  • Ethanol (co-solvent)

  • Collection vials

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Load the ground Cnidium monnieri seeds into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction pressure to 243 bar.

    • Set the temperature to 64°C.

    • Set the CO₂ flow rate as per instrument specifications.

    • Introduce ethanol as a co-solvent at a flow rate of 0.28 mL/min.

  • Extraction Process:

    • Pressurize the system with CO₂ to the desired pressure.

    • Initiate the co-solvent flow.

    • Run the extraction for a predetermined time (e.g., 90 minutes), collecting the extract in the collection vial.

  • Sample Collection: Depressurize the system and collect the extracted this compound. The extract will be a mixture of this compound and ethanol.

  • Quantification:

    • Evaporate the ethanol from the collected extract.

    • Re-dissolve the residue in a known volume of a suitable solvent for HPLC analysis.

Visualizations

Experimental Workflow for High-Yield this compound Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_processing Downstream Processing cluster_analysis Analysis start Cnidium monnieri Seeds grinding Grinding start->grinding powder Seed Powder grinding->powder solvent_ext Solvent Extraction (97.7% Methanol, 30.3 min) powder->solvent_ext Method 1 sfe_ext Supercritical Fluid Extraction (243 bar, 64°C, Ethanol co-solvent) powder->sfe_ext Method 2 filtration Filtration / Collection solvent_ext->filtration sfe_ext->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC Quantification crude_extract->hplc final_product Purified this compound hplc->final_product

Caption: Workflow for this compound extraction from Cnidium monnieri seeds.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and neurogenesis.[12][13][14]

OstholSignaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits Wnt Wnt This compound->Wnt Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation NFkB->Apoptosis Inhibits beta_catenin β-catenin Wnt->beta_catenin GeneTranscription Gene Transcription beta_catenin->GeneTranscription Neuroprotection Neuroprotection beta_catenin->Neuroprotection Promotes

Caption: Key signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Chemical Synthesis of Osthol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of various osthol derivatives. This compound, a natural coumarin compound, has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and insecticidal properties.[1][2][3] The derivatization of this compound is a key strategy to enhance its therapeutic potential and develop novel drug candidates.[4][5][6]

I. Synthetic Strategies for this compound Derivatives

The chemical synthesis of this compound derivatives primarily involves modifications at three key positions of the this compound scaffold: the lactone ring, the C7-methoxy group, and the C8-isopentenyl side chain.[2][4] Common synthetic approaches include:

  • Modification of the Lactone Ring: This involves reactions such as [3+2] cycloaddition to introduce heterocyclic moieties like isoxazolines.[7]

  • Derivatization at the C7-Position: The methoxy group at the C7 position can be demethylated to a hydroxyl group, which then serves as a handle for introducing various functionalities through etherification or esterification.[5]

  • Modification of the C8-Isopentenyl Side Chain: The double bond in the isopentenyl side chain is susceptible to various transformations, including epoxidation, dihydroxylation, and cleavage, allowing for the introduction of diverse substituents.

A general workflow for the synthesis of this compound derivatives is depicted below.

G cluster_0 Starting Material cluster_1 Key Modifications cluster_2 Resulting Derivatives This compound This compound Lactone_Mod Lactone Ring Modification This compound->Lactone_Mod e.g., [3+2] Cycloaddition C7_Mod C7-Position Derivatization This compound->C7_Mod e.g., Demethylation, Etherification C8_Mod C8-Side Chain Modification This compound->C8_Mod e.g., Epoxidation, Oxidative Cleavage Derivatives Novel this compound Derivatives Lactone_Mod->Derivatives C7_Mod->Derivatives C8_Mod->Derivatives G Osthole Osthole Reaction Stir at ambient temperature (6-12 h) Osthole->Reaction Reagents N-hydroxy- benzimidoyl chlorides Triethylamine (Et3N) Reagents->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Concentration Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Osthole-based isoxazoline derivatives (B1-21) Purification->Product G cluster_0 Apoptosis Induction by Compound 28 Compound28 Compound 28 Mito Mitochondrial Membrane Potential Decrease Compound28->Mito G1_Arrest G1 Phase Arrest Compound28->G1_Arrest Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Osthol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthol, a natural coumarin derivative, is a bioactive compound predominantly found in various medicinal plants, including those from the Apiaceae family such as Cnidium monnieri and Angelica pubescens. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from complex plant matrices. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a calibration curve constructed from a certified reference standard.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification and to minimize interference from the plant matrix.

1.1. Extraction

  • Materials:

    • Dried and powdered plant material (e.g., fruits of Cnidium monnieri, roots of Angelica pubescens)

    • Extraction solvent: 75% Ethanol, Methanol, or Petroleum ether

    • Ultrasonic bath or reflux apparatus

    • Filter paper or syringe filters (0.45 µm)

  • Protocol:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of the chosen extraction solvent.

    • Extract the sample using one of the following methods:

      • Ultrasonic Extraction: Place the sample in an ultrasonic bath and extract for 30-60 minutes at room temperature.

      • Reflux Extraction: Transfer the sample to a round-bottom flask, add the extraction solvent, and reflux for 1-2 hours.

    • Allow the extract to cool to room temperature.

    • Filter the extract through filter paper. For HPLC analysis, further filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The filtrate is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for this compound quantification based on established methods.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic: Methanol:Water (e.g., 65:35, v/v) or Acetonitrile:Water. Gradient elution can also be used for complex samples. For instance, a gradient of acetonitrile and water with 0.45% formic acid can be employed.
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 20 µL
Detection Wavelength 320 nm or 322 nm[1][2][3]
Column Temperature Ambient or controlled at 25-30 °C
Run Time Approximately 10-25 minutes, depending on the specific method
Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations that encompass the expected concentration of this compound in the samples (e.g., 0.5 - 100 µg/mL).

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from various validated HPLC methods for this compound analysis.

Table 1: HPLC Method Parameters for this compound Quantification

Plant MatrixColumnMobile PhaseDetection WavelengthRetention Time (min)
Cnidium monnieri FruitReversed-phase C18Acetonitrile and aqueous solution with 0.6% triethylamine and 0.45% formic acid (gradient)320 nm[1]~20-22[1]
Rat Plasma (from Fructus Cnidii extract)Hypersil ODS2Methanol:0.4% acetic acid (65:35, v/v)322 nm[2][3]Not specified
Angelica pubescens RootsNot specifiedNot specifiedNot specifiedNot specified
Prangos pabulariaAgilent ZORBAX eclipse plus C18 (4.6×250 mm, 5 µm)Water-methanol gradient250 nm[4][5]Not specified

Table 2: Method Validation Parameters for this compound Quantification

ParameterReported Values
Linearity (r²) > 0.999[1][2][3]
Linear Range 0.47 - 60 µM[1][6]; 0.0520 - 5.20 µg/mL[2][3]
Precision (RSD%) Intra-day: < 5%; Inter-day: < 5%[1][6]
Accuracy (Recovery %) 98 - 101%[1][6]; 81.0% - 91.2%[2][3]
Limit of Detection (LOD) 0.2 µM[1]
Limit of Quantification (LOQ) 0.47 µM[1]; 0.0520 µg/mL[2][3]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification plant_material Dried Plant Material grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., 75% Ethanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration injection Sample Injection filtration->injection hplc_system HPLC System (C18 Column, UV Detector) separation Chromatographic Separation injection->separation detection UV Detection (322 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

G cluster_parameters Key Validation Parameters method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity precision Precision (Repeatability & Intermediate Precision) method_validation->precision accuracy Accuracy (Recovery) method_validation->accuracy lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Caption: Logical relationship of HPLC validation parameters.

References

Application Notes and Protocols for Evaluating Osthol Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Osthol, a natural coumarin compound, on various cancer cell lines using common in vitro cell-based assays.

Introduction

This compound, a coumarin derivative isolated from plants such as Cnidium monnieri, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[1][2] Numerous studies have highlighted its potential to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.[3][4][5][6][7] The cytotoxic effects of this compound are often attributed to its ability to modulate key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][8] These characteristics make this compound a compound of interest for cancer research and drug development. This document outlines the standard in vitro assays to quantify the cytotoxicity of this compound and elucidate its mechanisms of action.

Data Presentation: this compound Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, as reported in the literature. These values can vary depending on the cell line, exposure time, and assay conditions.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HeLaCervical Cancer45.01 ± 3.9148[3]
Me-180Cervical Cancer88.95 ± 0.1348[3]
A549Lung Cancer46.2Not Specified[3]
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324[3]
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148[3]
OVCAR3Ovarian Cancer73.58Not Specified[3]
A2780Ovarian Cancer75.24Not Specified[3]
PC-3Prostate Cancer24.8Not Specified[3]
HepG2Hepatocellular Carcinoma0.186 (µmol/ml)24[9]
HepG2Hepatocellular Carcinoma0.158 (µmol/ml)48[9]
HepG2Hepatocellular Carcinoma0.123 (µmol/ml)72[9]
HeLaCervical Cancer77.9624[10]
HeLaCervical Cancer64.9448[10]

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound's cytotoxicity are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[14]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] It is a reliable indicator of cell membrane integrity loss.

Materials:

  • Supernatant from this compound-treated and control cells

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Assay:

    • Transfer the supernatant to a new 96-well plate.

    • Prepare positive controls for maximum LDH release by treating untreated cells with a lysis buffer provided in the kit.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatants. This typically involves adding a reaction mixture containing a substrate and a dye that changes color in the presence of LDH.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically compares the LDH release from treated cells to that of the control and maximum release wells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of cells, and the DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of reactive oxygen species, which can be an indicator of cellular stress and a trigger for apoptosis. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used for this purpose.

Materials:

  • This compound-treated and control cells

  • DCFH-DA probe

  • Serum-free medium

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described previously.

  • Probe Loading: After treatment, wash the cells with serum-free medium and then incubate them with DCFH-DA solution in serum-free medium for 20-30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation start Seed Cancer Cells treatment Treat with this compound (various concentrations and times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ros ROS Production Assay treatment->ros ic50 Determine IC50 mtt->ic50 mechanism Elucidate Mechanism of Action (Apoptosis, Cell Cycle Arrest, ROS) ldh->mechanism apoptosis->mechanism cell_cycle->mechanism ros->mechanism

Caption: Workflow for evaluating this compound cytotoxicity.

This compound-Induced Cytotoxicity Signaling Pathway

signaling_pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax (Pro-apoptotic) This compound->Bax upregulates CellCycle Cell Cycle Arrest (G2/M) This compound->CellCycle induces ROS ROS Production This compound->ROS induces Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

References

Application Notes and Protocols for In Vivo Efficacy Studies of Osthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthol, a natural coumarin derivative extracted from plants such as Cnidium monnieri, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[1][2] These properties make it a promising candidate for drug development. This document provides detailed application notes and protocols for studying the in vivo efficacy of this compound in various animal models, based on published research.

Data Presentation: Summary of In Vivo Efficacy Data

The following tables summarize the quantitative data from key in vivo studies on this compound, categorized by therapeutic area.

Table 1: Anti-Cancer Efficacy of this compound
Animal ModelCancer TypeThis compound Dosage & RouteKey FindingsReference
Nude MiceIntrahepatic Cholangiocarcinoma (HCCC-9810 cells)50 or 100 mg/kg, intraperitoneal injection every 2 daysSignificant reduction in tumor size and weight.[3][4][3][4]
Nude MiceProstate CancerNot specified in abstractReduced tumor volume.[3]
P-388 D1 tumor-bearing CDF(1) miceLeukemia30 mg/kg/day for 9 days, route not specifiedProlonged survival days (ILS% = 37).[5][5]
Nude MiceEndometrial Cancer (JEC cells)200 µM (in vitro), confirmed in vivoInhibited tumor growth.[6][7][6][7]
Mouse ModelBreast Cancer Metastasis to BoneNot specified in abstractBlocked breast cancer cell growth, migration, and invasion.[8][8]
Table 2: Anti-Inflammatory Efficacy of this compound
Animal ModelDisease ModelThis compound Dosage & RouteKey FindingsReference
BALB/c MiceDextran Sulphate Sodium (DSS)-induced Ulcerative ColitisNot specified in abstractRelieved symptoms, inhibited weight loss, colon shortening, and reduced DAI score. Reduced TNF-α levels.[9][10][9][10]
Rat ModelCollagen-Induced Arthritis20 and 40 mg/kgSignificantly alleviated arthritic symptoms and improved erosion. Decreased levels of IL-1β, TNF-α, and IL-6.[11][11]
MiceLPS-induced Acute Lung InjuryNot specified in abstractReduced lung injury.[1]
Table 3: Neuroprotective Efficacy of this compound
Animal ModelDisease ModelThis compound Dosage & RouteKey FindingsReference
APP/PS1 Transgenic MiceAlzheimer's Disease8-week administrationImproved memory and cognition, reduced β-amyloid deposition.[12][12]
Rat ModelAlzheimer's Disease (Aβ25-35 injection)12.5 or 25.0 mg/kg for 14 days, intraperitonealSignificantly improved cognitive impairment and protected hippocampal neurons.[13][13]
APP/PS1 Transgenic MiceAlzheimer's DiseaseNot specified in abstractRestored cognitive functions and reduced Aβ plague production.[14][14]
Table 4: Efficacy of this compound in Metabolic Syndrome
Animal ModelDisease ModelThis compound Dosage & RouteKey FindingsReference
RatsHigh-Fat/High-Sugar Diet30 or 40 mg/kg/dayPrevented the development of metabolic syndrome and ameliorated kidney damage.[15][16][17][15][16][17]
Male Wistar RatsHigh-Fat/Sugar Diet40 mg/kg/day in food for 30 daysReversed the increase in cardiac fructose, uric acid, and triglycerides. Prevented cardiac hypertrophy and oxidative stress.[18][18]

Experimental Protocols

Anti-Cancer Efficacy in a Xenograft Mouse Model

This protocol is based on studies of intrahepatic cholangiocarcinoma.[3][4]

Workflow Diagram:

G cluster_setup Animal Model Preparation cluster_treatment Treatment Protocol cluster_monitoring Efficacy Monitoring cluster_endpoint Endpoint Analysis cell_culture HCCC-9810 Cell Culture cell_harvest Cell Harvesting and Preparation cell_culture->cell_harvest injection Subcutaneous Injection into Nude Mice cell_harvest->injection randomization Tumor Growth and Randomization injection->randomization control_group Control Group (Corn Oil) randomization->control_group osthol_group This compound Groups (50 & 100 mg/kg) randomization->osthol_group tumor_measurement Tumor Volume Measurement (every 2 days) control_group->tumor_measurement body_weight Body Weight Monitoring control_group->body_weight osthol_group->tumor_measurement osthol_group->body_weight euthanasia Euthanasia tumor_measurement->euthanasia tumor_excision Tumor Excision and Weight euthanasia->tumor_excision western_blot Western Blot Analysis (Bcl-2, Bax, p-Akt, cleaved-PARP) tumor_excision->western_blot

Caption: Experimental workflow for assessing the anti-cancer efficacy of this compound in a xenograft mouse model.

Methodology:

  • Cell Culture: Culture HCCC-9810 intrahepatic cholangiocarcinoma cells under standard conditions.

  • Animal Model: Use female BALB/c nude mice (4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 106 HCCC-9810 cells into the right flank of each mouse.

  • Treatment Groups:

    • Control Group: Administer corn oil intraperitoneally every 2 days.

    • This compound Group 1: Administer 50 mg/kg this compound (dissolved in corn oil) intraperitoneally every 2 days.

    • This compound Group 2: Administer 100 mg/kg this compound (dissolved in corn oil) intraperitoneally every 2 days.

  • Efficacy Evaluation:

    • Measure tumor volume every 2 days using a caliper (Volume = 0.5 x length x width2).

    • Monitor body weight to assess toxicity.

  • Endpoint Analysis:

    • After the designated treatment period, euthanize the mice.

    • Excise the tumors and measure their weight.

    • Perform Western blot analysis on tumor lysates to assess the expression of apoptosis-related proteins such as Bcl-2, Bax, p-Akt, and cleaved-PARP.[3][4]

Anti-Inflammatory Efficacy in a DSS-Induced Colitis Mouse Model

This protocol is based on studies of ulcerative colitis.[9][10]

Workflow Diagram:

G cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 7) dss_admin Administer 3.5% DSS in Drinking Water for 7 Days control_group Control Group (Vehicle) dss_admin->control_group osthol_group This compound Group (Intragastric Administration) dss_admin->osthol_group body_weight Body Weight control_group->body_weight dai_score Disease Activity Index (DAI) Score control_group->dai_score osthol_group->body_weight osthol_group->dai_score euthanasia Euthanasia dai_score->euthanasia colon_length Measure Colon Length euthanasia->colon_length histopathology Histopathological Evaluation of Colon euthanasia->histopathology mpo_activity Myeloperoxidase (MPO) Activity Assay euthanasia->mpo_activity cytokine_levels TNF-α Levels (Serum and Colon) euthanasia->cytokine_levels western_blot Western Blot (NF-κB p65, p-IκBα, IκBα) euthanasia->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory efficacy of this compound in a DSS-induced colitis mouse model.

Methodology:

  • Animal Model: Use BALB/c mice.

  • Induction of Colitis: Administer 3.5% (w/v) dextran sulphate sodium (DSS) in the drinking water for 7 consecutive days.[9][10]

  • Treatment Groups:

    • Control Group: Administer the vehicle (e.g., saline or corn oil) via intragastric gavage daily.

    • This compound Group: Administer this compound at the desired dosage via intragastric gavage daily.

  • Efficacy Evaluation:

    • Monitor body weight daily.

    • Calculate the Disease Activity Index (DAI) score daily based on weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis:

    • On day 7, euthanize the mice.

    • Measure the length of the colon.

    • Collect colon tissue for histopathological examination (H&E staining).

    • Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration.

    • Determine the levels of TNF-α in the serum and colon tissue using ELISA.

    • Perform Western blot analysis on colon tissue lysates to assess the expression of proteins in the NF-κB pathway (e.g., p65, p-IκBα, IκBα).[9]

Neuroprotective Efficacy in an Alzheimer's Disease Rat Model

This protocol is based on studies using Aβ25-35-induced Alzheimer's disease in rats.[13]

Workflow Diagram:

G cluster_model Model Induction cluster_treatment Treatment Protocol (14 days) cluster_behavioral Cognitive Assessment cluster_endpoint Endpoint Analysis abeta_injection Intracerebroventricular Injection of Aβ(25-35) control_group Control Group (Vehicle) abeta_injection->control_group osthol_group1 This compound Group (12.5 mg/kg, i.p.) abeta_injection->osthol_group1 osthol_group2 This compound Group (25.0 mg/kg, i.p.) abeta_injection->osthol_group2 mwm_test Morris Water Maze Test control_group->mwm_test osthol_group1->mwm_test osthol_group2->mwm_test euthanasia Euthanasia mwm_test->euthanasia histology Histological Analysis of Hippocampus euthanasia->histology

Caption: Experimental workflow for assessing the neuroprotective efficacy of this compound in an Alzheimer's disease rat model.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Induction of Alzheimer's Disease: Administer an intracerebroventricular injection of aggregated β-amyloid peptide (25-35).[13]

  • Treatment Groups:

    • Control Group: Administer the vehicle intraperitoneally for 14 consecutive days.

    • This compound Group 1: Administer 12.5 mg/kg this compound intraperitoneally for 14 consecutive days.[13]

    • This compound Group 2: Administer 25.0 mg/kg this compound intraperitoneally for 14 consecutive days.[13]

  • Behavioral Testing:

    • Perform the Morris Water Maze test to assess spatial learning and memory.

  • Endpoint Analysis:

    • After behavioral testing, euthanize the rats.

    • Perfuse the brains and collect them for histological analysis.

    • Perform Nissl staining or immunohistochemistry on hippocampal sections to assess neuronal damage and survival.

Signaling Pathways Modulated by this compound

PI3K/Akt Signaling Pathway in Cancer

This compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells by suppressing the PI3K/Akt signaling pathway.[4]

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 activates Bax Bax pAkt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis in cancer cells.

NF-κB and MAPK Signaling Pathways in Inflammation

This compound exerts its anti-inflammatory effects by blocking the activation of the NF-κB and MAPK/p38 pathways.[9]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, DSS) MAPK_p38 MAPK/p38 Inflammatory_Stimuli->MAPK_p38 Ikk IKK Inflammatory_Stimuli->Ikk This compound This compound This compound->MAPK_p38 inhibits This compound->Ikk inhibits IkB IκBα Ikk->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription

Caption: this compound inhibits inflammatory responses by blocking the NF-κB and MAPK/p38 pathways.

Nrf2 Signaling Pathway in Neuroprotection

This compound has been shown to provide neuroprotection by modulating oxidative stress, particularly through the Nrf2 signaling pathway.[12][19]

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD-1, HO-1) ARE->Antioxidant_Enzymes upregulates expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: this compound promotes neuroprotection by activating the Nrf2 antioxidant response pathway.

Conclusion

The presented application notes and protocols provide a framework for conducting in vivo efficacy studies of this compound in various disease models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. The consistent demonstration of this compound's efficacy across multiple animal models underscores its potential as a therapeutic agent for a range of diseases. Further research is warranted to elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for the Purification of Osthol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the purification of Osthol, a bioactive coumarin, from crude plant extracts. The methodologies described herein are essential for obtaining high-purity this compound for research, development, and potential therapeutic applications.

This compound (7-methoxy-8-(3-methyl-2-butenyl)coumarin) is a natural compound predominantly found in plants of the Apiaceae family, such as Cnidium monnieri (L.) Cusson. It has garnered significant interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and osteogenic effects.[1][2][3] The efficacy and safety of this compound in preclinical and clinical studies are highly dependent on its purity. Therefore, robust and efficient purification methods are critical.

This application note details several effective techniques for this compound purification, including High-Speed Counter-Current Chromatography (HSCCC), Column Chromatography, and Recrystallization. For each method, a comprehensive protocol is provided, along with expected yields and purity levels to guide researchers in selecting the most appropriate technique for their specific needs.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the purification of this compound, providing a comparative overview of the efficiency of different methods.

Table 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

Starting MaterialAmount of Crude Extract (mg)Solvent System (v/v/v/v)Yield of this compound (mg)Purity of this compound (%)Recovery (%)Reference
Cnidium monnieri308n-hexane-ethyl acetate-methanol-water (1:1:1:1 and 5:5:6:4)88.3>98Not Reported[4]
Cnidium monnieri150light petroleum-ethyl acetate-methanol-water (5:5:5:5, 5:5:6:4, and 5:5:6.5:3.5)50.6100Not Reported[5][6]

Table 2: Extraction Yield of this compound using Optimized Solvent Extraction

Plant MaterialExtraction MethodOptimal ConditionsYield of this compound (mg/g dried sample)Reference
Cnidium monnieri fruitsMethanol Extraction97.7% Methanol, 30.3 min extraction time, 1500 mg/10 mL sample/solvent ratio15.0[7]

Experimental Protocols

High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification

HSCCC is a liquid-liquid partition chromatography technique that offers high resolution and sample loading capacity, making it ideal for the preparative separation of natural products like this compound.

Protocol based on Wei et al., 2004 and Liu et al., 2004: [4][6]

1.1. Materials and Equipment:

  • Preparative HSCCC instrument

  • HPLC system for purity analysis

  • Rotary evaporator

  • Solvents: n-hexane, ethyl acetate, methanol, light petroleum (analytical grade)

  • Deionized water

  • Crude extract of Cnidium monnieri

1.2. Solvent System Preparation:

  • Prepare the two-phase solvent systems by mixing the component solvents in the specified volume ratios (e.g., n-hexane-ethyl acetate-methanol-water at 1:1:1:1 and 5:5:6:4 v/v/v/v, or light petroleum-ethyl acetate-methanol-water at 5:5:5:5, 5:5:6:4, and 5:5:6.5:3.5 v/v/v/v).[4][6]

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (stationary) phase and the lower (mobile) phase before use.

1.3. HSCCC Instrument Setup and Operation:

  • Fill the multilayer coil column entirely with the stationary phase (upper phase).

  • Set the apparatus to rotate at the desired speed (e.g., 900 rpm).[5]

  • Pump the mobile phase (lower phase) into the head end of the column at a specific flow rate (e.g., 2.0 mL/min).[5]

  • Once hydrodynamic equilibrium is reached (when the mobile phase emerges from the tail outlet), the system is ready for sample injection.

1.4. Sample Preparation and Injection:

  • Dissolve the crude extract (e.g., 150 mg or 308 mg) in a suitable volume of the biphasic solvent system (e.g., a mixture of the stationary and mobile phases).[4][5]

  • Inject the sample solution into the column through the injection valve.

1.5. Fraction Collection and Analysis:

  • Continuously monitor the effluent from the outlet of the column with a UV detector.

  • Collect fractions at regular intervals.

  • For stepwise elution, after a certain period (e.g., 100 min), switch to the next mobile phase composition.[5]

  • Analyze the purity of the collected fractions containing the target compound (this compound) by HPLC.

  • Pool the fractions with high-purity this compound and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Silica Gel Column Chromatography for this compound Purification

Column chromatography is a widely used and economical technique for the purification of natural products.

General Protocol based on principles of column chromatography: [8][9][10]

2.1. Materials and Equipment:

  • Glass column

  • Silica gel (100-200 mesh or 200-300 mesh)

  • Solvents: Petroleum ether, ethyl acetate, dichloromethane (analytical grade)

  • Rotary evaporator

  • TLC plates for monitoring fractions

  • Crude extract of Cnidium monnieri

2.2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., petroleum ether).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed.

  • Drain the excess solvent until the solvent level is just above the silica gel bed. Do not let the column run dry.

2.3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent.

  • Carefully load the sample onto the top of the silica gel bed.

2.4. Elution:

  • Begin elution with the least polar solvent (e.g., petroleum ether).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner. A common gradient could be increasing percentages of ethyl acetate in petroleum ether.

  • Maintain a constant flow rate.

2.5. Fraction Collection and Analysis:

  • Collect fractions of the eluate in test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Recrystallization for Final Purification of this compound

Recrystallization is a powerful technique for purifying solid compounds to a very high degree, assuming a suitable solvent is found.[11][12]

General Protocol: [11][12][13][14][15]

3.1. Materials and Equipment:

  • Crystallizing dish or Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Solvents: Ethanol, methanol, or a mixture of solvents

  • Partially purified this compound

3.2. Solvent Selection:

  • The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[12]

  • Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Ethanol or methanol are often suitable solvents for coumarins.

3.3. Recrystallization Procedure:

  • Place the impure this compound solid in a flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the this compound is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.[11]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool down slowly to room temperature. Crystal formation should begin.[14]

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[11]

3.4. Crystal Collection and Drying:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound from a crude plant extract.

Osthol_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_final_purification Final Polishing cluster_analysis Analysis and Final Product PlantMaterial Plant Material (e.g., Cnidium monnieri) Extraction Solvent Extraction (e.g., Ethanol, Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract PurificationChoice Primary Purification CrudeExtract->PurificationChoice HSCCC HSCCC PartiallyPure Partially Pure this compound HSCCC->PartiallyPure ColumnChromatography Column Chromatography ColumnChromatography->PartiallyPure PurificationChoice->HSCCC High Resolution PurificationChoice->ColumnChromatography Standard Method Recrystallization Recrystallization Purethis compound High-Purity this compound Recrystallization->Purethis compound PartiallyPure->Recrystallization Analysis Purity Analysis (HPLC, NMR) Purethis compound->Analysis Osthol_PI3K_Akt_Pathway cluster_membrane Cell Membrane This compound This compound PI3K PI3K This compound->PI3K Inhibits pAkt p-Akt (Active) This compound->pAkt Decreases Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits (Upregulates Bcl-2) Proliferation Cell Proliferation & Viability pAkt->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes

References

Osthole Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of osthole in rodent models of various human diseases. Osthole, a natural coumarin derivative, has demonstrated significant therapeutic potential in preclinical studies. These guidelines are intended to facilitate reproducible and effective in vivo evaluation of this compound.

Quantitative Data Summary

The following tables summarize the effective dosages, administration routes, and treatment durations of osthole in various rodent studies.

Table 1: Osthole Administration in Osteoporosis Rodent Models
Rodent ModelAdministration RouteDosageTreatment Frequency & DurationKey Outcomes
Ovariectomized (OVX) RatsOral Gavage9 mg/kg/day5 days/week for 4 weeksPrevented cancellous bone loss in the femoral neck.[1][2]
Ovariectomized (OVX) RatsIntraperitoneal Injection5 mg/kg/day8 weeksSignificantly reversed ovariectomy-induced bone loss.[3]
Ovariectomized (OVX) RatsOral Gavage100 mg/kg/dayDaily for 8 weeksReversed bone loss.[4][5]
Aged MiceIntraperitoneal Injection5 mg/kg/day4 weeksInhibited osteoclast formation and suppressed bone loss.[1]
5/6 Nephrectomy MiceIntraperitoneal Injection5 mg/kg/day2 monthsProtected against bone loss by inhibiting osteoclast activity.[1]
Table 2: Osthole Administration in Neuroprotection Rodent Models
Rodent ModelAdministration RouteDosageTreatment ProtocolKey Outcomes
Middle Cerebral Artery Occlusion (MCAO) Rats (Acute Ischemic Stroke)Intraperitoneal Injection10, 20, 40 mg/kg30 minutes before MCAOSignificantly reduced infarct volume, neurological deficit, and brain edema.[6]
Middle Cerebral Artery Occlusion (MCAO) Rats (Cerebral Ischemia/Reperfusion)Intraperitoneal Injection40 mg/kg30 minutes before cerebral ischemiaAttenuated cerebral dysfunction and histologic damage; suppressed neuronal apoptosis.[7]
Traumatic Brain Injury (TBI) RatsIntraperitoneal Injection10, 20, 40 mg/kg30 minutes before TBIReduced neurological deficits, cerebral edema, and hippocampal neuron loss.[8]
APP/PS1 Transgenic Mice (Alzheimer's Disease)Intranasal Administration2.5 mg/kgNot specifiedImproved cognitive impairment and reduced Aβ levels.[9]
Table 3: Osthole Administration in Anti-inflammatory Rodent Models
Rodent ModelAdministration RouteDosageTreatment Frequency & DurationKey Outcomes
Dextran Sulphate Sodium (DSS)-induced Ulcerative Colitis MiceIntragastric AdministrationNot specifiedDaily for 7 daysRelieved symptoms of ulcerative colitis.[10]
Dinitrobenzene Sulfonic Acid (DNBS)-induced Colitis RatsOral Administration50 mg/kgDaily for 7 daysImproved body weight and reduced colonic inflammation.[11]
Collagen-induced Arthritis RatsNot specified20, 40 mg/kgNot specifiedAlleviated arthritic symptoms and reduced inflammatory cytokines.[12]
Myocardial Ischemia/Reperfusion RatsIntraperitoneal Injection1, 10, 50 mg/kgUpon initiation of myocardial ischemiaSuppressed lipid peroxidation and expression of inflammatory cytokines.[13]
Renal Ischemia/Reperfusion Injury RatsIntraperitoneal Injection5, 10, 20, 40 mg/kg45 minutes prior to renal ischemiaImproved renal function and reduced histological damage.[14]

Experimental Protocols

Preparation of Osthole for Administration

Osthole is poorly soluble in water, necessitating its dissolution or suspension in an appropriate vehicle for in vivo administration.

Materials:

  • Osthole powder

  • Vehicle: Corn oil, saline with a solubilizing agent (e.g., Tween 80, DMSO), or as specified in the study protocol.

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of osthole based on the desired dose and the body weight of the animals.

  • Accurately weigh the osthole powder.

  • Prepare the chosen vehicle. For a suspension in corn oil, simply add the osthole powder to the oil. For solutions, dissolve osthole in a small amount of a solubilizing agent like DMSO first, and then dilute with saline to the final concentration. The final concentration of the solubilizing agent should be minimal and non-toxic to the animals.

  • Add the weighed osthole to the vehicle in a sterile tube.

  • Vortex the mixture vigorously until the osthole is completely dissolved or a uniform suspension is formed.

  • Sonication can be used to aid in dissolution or to create a more uniform suspension.

Administration Protocols

Oral gavage is a common method for precise oral administration of substances.[15][16][17]

Materials:

  • Prepared osthole solution/suspension

  • Appropriately sized gavage needle (20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)[15][18]

  • Syringe

Protocol:

  • Restrain the animal firmly but gently. For mice, this can be done by scruffing the neck and back. For rats, a two-person technique or a towel wrap may be necessary.[15][18]

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[15]

  • With the animal in an upright position, insert the gavage needle into the mouth and advance it along the hard palate towards the back of the throat.[15]

  • Gently guide the needle into the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and restart.[16][17]

  • Once the needle is in place, administer the osthole solution/suspension slowly and steadily.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress.

IP injection is a common route for systemic administration of drugs.[19][20][21][22]

Materials:

  • Prepared osthole solution

  • Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)[20][21]

  • 70% alcohol swabs

Protocol:

  • Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward.[19]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[19]

  • Disinfect the injection site with a 70% alcohol swab.[19]

  • Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.

  • Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper placement.[19]

  • If aspiration is clear, inject the osthole solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Signaling Pathway Diagrams

The therapeutic effects of osthole are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.

osthole_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Osthole Osthole IKK IKK Osthole->IKK Inhibition TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB NF-κB (p65/p50) IkBa_p->NFkB Release NFkB_nuc NF-κB (p65/p50) (nucleus) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription

Caption: Osthole inhibits the NF-κB signaling pathway.

osthole_mapk_pathway Stimuli Inflammatory Stimuli p38 p38 MAPK Stimuli->p38 JNK JNK Stimuli->JNK ERK ERK Stimuli->ERK Osthole Osthole Osthole->p38 Inhibition Osthole->JNK Inhibition AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammation AP1->Inflammation

Caption: Osthole modulates the MAPK signaling pathway.

osthole_pi3k_akt_pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Osthole's role in the PI3K/Akt signaling pathway.

osthole_osteogenesis_pathway Osthole Osthole cAMP cAMP Osthole->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation Osterix Osterix CREB->Osterix Transcription Osteogenesis Osteogenesis Osterix->Osteogenesis

Caption: Osthole promotes osteogenesis via the cAMP/CREB pathway.[23]

References

Application Notes and Protocols for Studying Osthol's Effects on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the neuroprotective and neuro-regenerative effects of Osthol, a natural coumarin compound, on neuronal cells in vitro. The following protocols are designed to ensure reproducibility and accuracy in assessing the impact of this compound on neuronal viability, neurite outgrowth, and key signaling pathways.

Introduction to this compound and its Neurological Effects

This compound, derived from the fruit of Cnidium monnieri, has demonstrated a range of pharmacological activities, including neuroprotective properties.[1][2] In vitro and in vivo studies have shown its potential in models of neurodegenerative diseases and ischemic injury.[3][4] The neuroprotective effects of this compound are attributed to its ability to modulate several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Wnt/β-catenin pathways.[5][6][7] These pathways are crucial for neuronal survival, differentiation, and apoptosis.[7][8][9]

Recommended Cell Culture Models

The choice of neuronal cell model is critical for studying the specific effects of this compound. The following are recommended and well-characterized models for neuroprotection and neurite outgrowth studies.

  • SH-SY5Y Human Neuroblastoma Cells: A versatile cell line that can be differentiated into a more mature neuronal phenotype.[7][10] They are widely used for studying neurotoxicity, neuroprotection, and mechanisms of neurodegenerative diseases.[10]

  • PC12 Rat Pheochromocytoma Cells: These cells differentiate into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF), making them an excellent model for studying neurite outgrowth and neuronal differentiation.[8][11]

  • Primary Cortical Neurons: Isolated from embryonic rodents, these cells provide a model that closely mimics the in vivo environment of the central nervous system.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing and interpreting experiments with this compound.

Table 1: Recommended this compound Concentrations for In Vitro Neuronal Studies

ParameterConcentration RangeCell Type(s)ObservationReference(s)
Neuroprotection 10 - 100 µMSH-SY5Y, PC12, Primary Cortical NeuronsIncreased cell viability, reduced apoptosis[12][13]
Neurite Outgrowth 10 - 50 µMPC12, Differentiated SH-SY5YPromotion of neurite extension and branching[14]
Signaling Pathway Modulation 10 - 100 µMSH-SY5Y, PC12Activation of PI3K/Akt and ERK pathways[3][6]

Table 2: Typical Seeding Densities for Neuronal Cell Culture

Cell LineSeeding Density (cells/cm²)Culture Vessel (Example)PurposeReference(s)
SH-SY5Y (undifferentiated) 1 - 2 x 10⁴96-well plateViability assays[3]
SH-SY5Y (for differentiation) 0.5 - 1 x 10⁴6-well plateWestern blotting, Immunofluorescence[7]
PC12 (for differentiation) 1 - 2 x 10⁴96-well plateNeurite outgrowth assays[8][15]
Primary Cortical Neurons 2 - 5 x 10⁴Poly-D-lysine/Laminin coated platesGeneral culture and assays[1][5]

Experimental Protocols

Neuronal Cell Culture and Differentiation

4.1.1. SH-SY5Y Cell Culture and Differentiation Protocol

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).

  • Procedure:

    • Culture undifferentiated SH-SY5Y cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

    • For differentiation, seed cells at the desired density in appropriate culture vessels.

    • After 24 hours, replace the culture medium with differentiation medium.

    • Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2-3 days, to induce a mature neuronal phenotype.[7]

4.1.2. PC12 Cell Culture and Differentiation Protocol

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.

  • Differentiation Medium: RPMI-1640 with 1% horse serum, 1% Penicillin-Streptomycin, and 50-100 ng/mL Nerve Growth Factor (NGF).

  • Procedure:

    • Culture PC12 cells on collagen-coated plates.

    • To induce differentiation, replace the culture medium with differentiation medium containing NGF.

    • Neurite outgrowth should be observable within 1-3 days of NGF treatment.[12]

4.1.3. Primary Cortical Neuron Culture Protocol

  • Materials: Embryonic day 17-18 (E17-E18) rat or mouse embryos, Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin, Papain, DNase I.

  • Procedure:

    • Coat culture plates with Poly-D-Lysine and Laminin.

    • Dissect cortices from embryonic brains under sterile conditions.

    • Dissociate the tissue enzymatically with Papain and DNase I, followed by mechanical trituration.

    • Plate the dissociated neurons onto the coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.

    • Maintain the culture at 37°C in a humidified 5% CO₂ incubator.[1][5]

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 10, 25, 50, 100 µM).

  • For neuroprotection studies, pre-treat the cells with this compound for a specified period (e.g., 2-24 hours) before inducing neuronal injury with a neurotoxin (e.g., H₂O₂, 6-OHDA, glutamate).[3][12]

  • For neurite outgrowth studies, add this compound to the differentiation medium.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate and treat with this compound and/or a neurotoxin as described above.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Neurite Outgrowth Assay (Immunofluorescence)

This assay visualizes and quantifies the extent of neurite formation.[16]

  • Culture and treat cells on coverslips or in imaging-compatible plates.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.

  • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2, overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Analyze neurite length and branching using software such as ImageJ with the NeuronJ plugin.[17]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the expression levels of key proteins in the MAPK/ERK and PI3K/Akt pathways.[18]

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Experimental_Workflow_for_Osthol_Neuroprotection cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seed Neuronal Cells Seed Neuronal Cells Differentiate Cells (optional) Differentiate Cells (optional) Seed Neuronal Cells->Differentiate Cells (optional) Pre-treat with this compound Pre-treat with this compound Differentiate Cells (optional)->Pre-treat with this compound 24-48h Induce Neuronal Injury Induce Neuronal Injury Pre-treat with this compound->Induce Neuronal Injury Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induce Neuronal Injury->Cell Viability Assay (MTT) 24h Neurite Outgrowth Assay Neurite Outgrowth Assay Induce Neuronal Injury->Neurite Outgrowth Assay 24-48h Western Blotting Western Blotting Induce Neuronal Injury->Western Blotting Time course

Caption: Workflow for assessing this compound's neuroprotective effects.

Osthol_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras Wnt Wnt This compound->Wnt Akt Akt PI3K->Akt activates Neuronal Survival & Growth Neuronal Survival & Growth Akt->Neuronal Survival & Growth Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Neuronal Survival & Growth β-catenin β-catenin Wnt->β-catenin stabilizes β-catenin->Neuronal Survival & Growth

References

Application Notes and Protocols: Western Blot Analysis of Osthol-Treated Cancer Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing western blot analysis for investigating the effects of Osthol, a natural coumarin compound, on various cancer cell lines. This document outlines detailed protocols for cell treatment, protein extraction, and immunoblotting, along with a summary of expected quantitative changes in key signaling proteins. The provided signaling pathway diagrams and experimental workflow offer a visual representation of the molecular mechanisms influenced by this compound and the steps involved in their analysis.

Data Presentation: Quantitative Effects of this compound on Key Signaling Proteins

The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of critical proteins in various cancer cell signaling pathways, as determined by western blot analysis.

Cancer Type Cell Line This compound Concentration (µM) Target Protein Observed Effect Reference
Breast CancerBT-47450, 100p-Akt, p-ERK1/2Decreased[1]
Breast CancerMCF-750, 100p-Akt, p-ERK1/2Increased[1]
Breast CancerBT-474, MCF-7Not SpecifiedGRP78Increased[1]
Cervical CancerHeLa, SiHa20, 40, 80Vimentin, N-cadherin, MMP-2, MMP-9Decreased[2]
Cervical CancerHeLa, SiHa20, 40, 80E-cadherinIncreased[2]
Cervical CancerHeLa40, 80, 120, 160, 200, 240Bcl-2Decreased[2]
Cervical CancerHeLa40, 80, 120, 160, 200, 240Bax, Cleaved Caspase-3, Cleaved Caspase-9Increased[2]
Intrahepatic CholangiocarcinomaHCCC-9810, RBE50, 150, 200Bcl-2, p-PI3K, p-AktDecreased[3]
Intrahepatic CholangiocarcinomaHCCC-9810, RBE50, 150, 200Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARPIncreased[3]
Lung CancerA54950, 100, 150Cyclin B1, p-Cdc2, Bcl-2, p-AktDecreased[4]
Lung CancerA54950, 100, 150BaxIncreased[4]
Colorectal CancerHCT116Not SpecifiedNFKB1, HIF1A, p-Akt, p-mTOR, GSK3BDecreased[5]
Colorectal CancerHCT116Not SpecifiedCASP3, p-GSK3B (Ser9)Increased[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells and the general workflow for western blot analysis.

Osthol_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK1/2 This compound->ERK Modulates JNK JNK This compound->JNK Activates IKK IKKα This compound->IKK Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR GSK3B GSK3β pAkt->GSK3B Bcl2 Bcl-2 pAkt->Bcl2 Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K Bax Bax Bax->Apoptosis_PI3K pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation pJNK p-JNK JNK->pJNK Apoptosis_MAPK Apoptosis pJNK->Apoptosis_MAPK pIKK p-IKKα IKK->pIKK pp65 p-p65 pIKK->pp65 p65 p65 p65->pp65 NFkB_target Target Genes (e.g., MMPs, Vimentin) pp65->NFkB_target p50 p50 p50->NFkB_target Western_Blot_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations and Durations) start->treatment control Vehicle Control start->control lysis Cell Lysis and Protein Extraction treatment->lysis control->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with BSA or Non-fat Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Bax) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end Results analysis->end

References

Application Notes and Protocols for Gene Expression Analysis in Response to Osthol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthol, a natural coumarin derivative extracted from plants such as Cnidium monnieri, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These biological activities are largely attributed to its ability to modulate gene expression through various signaling pathways. Understanding the precise molecular mechanisms and the resultant changes in the transcriptome is crucial for the development of this compound-based therapeutics.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound treatment on gene expression. This document outlines detailed protocols for cell-based assays, from cell culture and this compound treatment to RNA extraction and subsequent gene expression analysis using RNA sequencing and quantitative real-time PCR (qPCR). Additionally, it summarizes key signaling pathways affected by this compound and presents a structured overview of the expected changes in gene expression.

Data Presentation: Summary of this compound-Induced Gene Expression Changes

The following tables summarize the quantitative changes in the expression of key genes in response to this compound treatment, as reported in various studies. These tables are intended to provide a comparative overview of this compound's effects across different biological contexts.

Table 1: Modulation of Inflammatory Gene Expression by this compound in Caco-2 Cells

GeneTreatmentConcentrationFold Changep-valueBiological Process
Down-regulated
HRH1Histamine + this compound150 ng/mLSignificantly Decreased< 0.0001Inflammation, Allergic Response
HRH4Histamine + this compound150 ng/mLSignificantly Decreased< 0.0001Inflammation, Immune Response
IL1R1Histamine + this compound150 ng/mLSignificantly Decreased< 0.0001Pro-inflammatory Signaling
NFκBHistamine + this compound150 ng/mLSignificantly Decreased< 0.0001Inflammation, Cell Survival
COX-2Histamine + this compound150 ng/mLSignificantly Decreased< 0.0001Inflammation, Pain
Up-regulated
IL4RHistamine + this compound150 ng/mLSignificantly Increased< 0.0001Anti-inflammatory Response

Data synthesized from studies on histamine-induced inflammation in the Caco-2 cell line.[1]

Table 2: Effect of this compound on Apoptosis-Related Gene Expression in Cancer Cells

GeneCell LineConcentrationDurationFold ChangeBiological Process
Up-regulated
BaxA549 (Lung Cancer)50-150 µM48hDose-dependent IncreasePro-apoptotic
Down-regulated
Bcl-2A549 (Lung Cancer)50-150 µM48hDose-dependent DecreaseAnti-apoptotic

Data is indicative of trends observed in studies on various cancer cell lines.[2][3][4]

Table 3: this compound's Impact on Gene Expression in an Atopic Dermatitis Model

GeneTreatmentConcentrationFold ChangeBiological Process
Down-regulated
TLR2LPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedInnate Immunity, Inflammation
TIRAPLPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedTLR Signaling
MyD88LPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedTLR Signaling
IRAK1LPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedTLR Signaling
TRAF6LPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedTLR Signaling
IκBαLPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedNF-κB Inhibition
NFκBLPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedInflammation
COX-2LPS/Histamine + this compound0.5 mg/mLSignificantly DecreasedInflammation

Based on studies using a 3D organotypic skin model of atopic dermatitis.[5]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate the primary pathways implicated in the cellular response to this compound treatment.

Osthol_TLR2_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits LPS LPS/PAMPs LPS->TLR2 Activates MyD88 MyD88 TLR2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes

Caption: this compound inhibits the TLR2/NF-κB signaling pathway.

Osthol_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing the impact of this compound on gene expression involves several key stages, from initial cell culture to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_rna RNA Processing cluster_analysis Gene Expression Analysis CellCulture 1. Cell Culture (e.g., A549, Caco-2) OstholTreatment 2. This compound Treatment (Varying concentrations and durations) CellCulture->OstholTreatment CellHarvest 3. Cell Harvesting OstholTreatment->CellHarvest RNA_Extraction 4. Total RNA Extraction (e.g., TRIzol, RNA kits) CellHarvest->RNA_Extraction RNA_QC 5. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC LibraryPrep 6a. RNA-Seq Library Preparation (e.g., Illumina TruSeq) RNA_QC->LibraryPrep cDNA_synthesis 6b. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_synthesis Sequencing 7a. Next-Generation Sequencing (NGS) LibraryPrep->Sequencing DataAnalysis 8a. Bioinformatic Analysis (Alignment, DEG analysis) Sequencing->DataAnalysis qPCR 7b. Quantitative PCR (qPCR) cDNA_synthesis->qPCR qPCR_analysis 8b. Relative Quantification (ΔΔCt method) qPCR->qPCR_analysis

Caption: Workflow for this compound gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound. Specific cell lines, seeding densities, and this compound concentrations should be optimized for each experiment.

Materials:

  • Appropriate cell line (e.g., A549, Caco-2, etc.)

  • Complete cell culture medium

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into culture plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).[2][6] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: When cells reach the desired confluency, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2][6]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction or lyse the cells directly in the plate according to the RNA extraction protocol.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a common TRIzol-based method.

Materials:

  • TRIzol® reagent or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate containing the washed cells. Pipette the lysate up and down several times to ensure complete cell lysis.

  • Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • RNA Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using an Agilent Bioanalyzer or by gel electrophoresis. An RNA Integrity Number (RIN) ≥ 8 is recommended for RNA sequencing.

Protocol 3: RNA Sequencing Library Preparation (Illumina TruSeq Stranded mRNA)

This protocol provides a general overview of the steps involved in preparing an mRNA library for Illumina sequencing. Always refer to the manufacturer's specific kit protocol for detailed instructions.

Materials:

  • Illumina TruSeq Stranded mRNA Library Prep Kit

  • High-quality total RNA (100 ng - 1 µg)

  • Magnetic stand

  • Thermal cycler

Procedure:

  • mRNA Purification: Purify poly-A containing mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to maintain strand specificity.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate indexing adapters to the ends of the dsDNA fragments.

  • Enrichment: Amplify the DNA library through PCR to enrich for fragments with adapters on both ends.

  • Library Validation and Quantification: Validate the size distribution of the library using a Bioanalyzer and quantify the library using qPCR before sequencing.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol is for the validation of RNA-seq data or for targeted gene expression analysis.

Materials:

  • cDNA (synthesized from total RNA using a reverse transcription kit)

  • Gene-specific forward and reverse primers (see Table 4 for examples)

  • SYBR Green or TaqMan qPCR Master Mix

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • qPCR Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Table 4: Example qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TLR2GGCCAGCAAATTACCTGTGTGAGGCGGACATCATTGACATCC
NFKB1ATGGCAGACGATGATCCCTACTGCAGTTTCTGACTCCATGGG
PIK3CACCACGACCATCATCAGGTGAACCTCACGGAGGCATTCTAAAGT
AKT1AGCGACGTGGCTATTGTGAAGGCCATCATTCTTGAGGAGGAAGT
BAXCCCGAGAGGTCTTTTTCCGAGCCAGCCCATGATGGTTCTGAT
BCL2GGTGGGGTCATGTGTGTGGCGGTTCAGGTACTCAGTCATCC
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should always be validated for specificity and efficiency before use.

Conclusion

The study of gene expression in response to this compound treatment is a rapidly evolving field with significant implications for drug discovery and development. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the molecular mechanisms of this compound and to identify potential therapeutic targets and biomarkers. By employing these standardized methodologies, the scientific community can generate high-quality, reproducible data that will further elucidate the therapeutic potential of this promising natural compound.

References

Troubleshooting & Optimization

How to improve the aqueous solubility of Osthol for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the challenges associated with the poor aqueous solubility of Osthol in in vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the inherent aqueous solubility of this compound?

A1: this compound is a lipophilic compound and is considered practically insoluble in water.[1] Its reported aqueous solubility is approximately 12.0 mg/L at 30°C.[1] This low solubility presents a significant challenge for preparing stock solutions and achieving desired concentrations in aqueous cell culture media without precipitation.

Q2: How can I prepare a basic stock solution of this compound for my in vitro experiments?

A2: The most common method is to use an organic co-solvent. This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] A high-concentration primary stock solution should be prepared in 100% of one of these solvents and then diluted to a working concentration in your aqueous buffer or cell culture medium.

Troubleshooting Guide: Co-Solvent Method

Problem Possible Cause Solution
Precipitation upon dilution The final concentration of the organic solvent is too low to maintain this compound in solution. The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as high as your cells can tolerate without toxicity (typically ≤ 0.1% - 0.5% for most cell lines). 2. Perform serial dilutions. Instead of a single large dilution step, dilute the stock solution in multiple smaller steps. 3. Gently warm the aqueous medium (e.g., to 37°C) before adding the this compound stock solution and vortex immediately after addition.
Cell toxicity or altered phenotype The organic solvent (e.g., DMSO) is causing cellular stress or interfering with the experimental assay.1. Always run a vehicle control experiment (medium + the same final concentration of the solvent) to distinguish the effects of the solvent from the effects of this compound. 2. Reduce the final concentration of the organic solvent to the lowest possible level that still maintains this compound solubility. 3. Consider alternative solubilization methods if solvent-induced artifacts are suspected.
Inconsistent experimental results Incomplete dissolution of this compound in the stock solution or precipitation over time.1. Ensure the primary stock solution is fully dissolved. Use a vortex mixer and gentle warming if necessary. 2. Prepare fresh dilutions from the stock solution for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2] 3. Store the primary organic stock solution at -20°C or -80°C to ensure stability.[3]

Advanced Solubilization Techniques

For experiments requiring higher concentrations of this compound or to avoid the use of organic solvents, several advanced formulation strategies can be employed.

Q3: Can cyclodextrins improve the aqueous solubility of this compound?

A3: Yes, complexation with cyclodextrins is a highly effective method.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the solubility of this compound by forming inclusion complexes where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the HP-β-CD molecule.[5][6] This method can increase the aqueous solubility of this compound from 3.5 mg/L to 30 mg/L.[5]

Q4: What are solid dispersions and can they be used for in vitro studies?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer.[7][8] This technique enhances the dissolution rate of the drug when the solid dispersion is added to an aqueous medium.[7][9] For in vitro studies, a solid dispersion of this compound can be prepared using polymers like Plasdone S-630 or HPMC-E5, which has been shown to increase the dissolution rate by approximately 3-fold.[7] The resulting powder can then be dissolved in cell culture media.

Q5: Are nanoformulations a viable option for solubilizing this compound in the lab?

A5: Absolutely. Nanoformulations, such as polybutyl cyanoacrylate (PBCA) nanoparticles or nanoemulsions, are excellent for improving the solubility and bioavailability of this compound.[10][11] Encapsulating this compound within nanoparticles creates a stable colloidal suspension in aqueous solutions, which can enhance cellular uptake and efficacy compared to free this compound.[10][12]

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and the enhancement achieved by different methods.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
Water (at 30°C) 12.0 mg/L (0.012 mg/mL) [1]
Ethanol ~20 mg/mL [2]
DMSO ~25 mg/mL[2], 49 mg/mL[3] [2][3]
DMF ~25 mg/mL [2]

| DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL |[2] |

Table 2: Efficacy of Different Solubilization Methods

Method Resulting Aqueous Solubility/Dissolution Fold Increase (Approx.) Reference
Untreated this compound 3.5 - 12.0 mg/L 1x [1][5]
HP-β-Cyclodextrin Inclusion Complex 30 mg/L ~8.5x [5]
Solid Dispersion (with Plasdone S-630 or HPMC-E5) ~3-fold higher dissolution rate N/A (Rate) [7][9]
Nanoemulsion Formulation dependent, enhances bioavailability N/A [11]

| PBCA Nanoparticles | Formulation dependent, enhances bioavailability 3.3-fold in vivo | N/A |[10][12] |

Experimental Protocols & Workflows

A logical workflow is essential for selecting the appropriate solubilization method for your specific experimental needs.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Advanced Solubilization start Define Required this compound Concentration & Cell Model cosolvent Attempt Co-Solvent Method (e.g., DMSO, Ethanol) start->cosolvent check_precip Check for Precipitation in Media cosolvent->check_precip check_tox Run Vehicle Toxicity Control check_precip->check_tox No advanced Select Advanced Method check_precip->advanced Yes success Proceed with Experiment check_tox->success No Toxicity check_tox->advanced cyclo Cyclodextrin Complexation advanced->cyclo solid Solid Dispersion advanced->solid nano Nanoformulation advanced->nano validate Validate New Formulation (Characterize & Test Toxicity) cyclo->validate solid->validate nano->validate validate->success

Caption: Workflow for selecting an this compound solubilization method.

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a 25 mM this compound stock solution in DMSO, a common starting point for in vitro studies.

Materials:

  • This compound powder (MW: 244.29 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 25 mM solution, weigh out 6.11 mg of this compound powder.

    • Calculation: 25 mmol/L * 0.001 L * 244.29 g/mol = 0.00611 g = 6.11 mg

  • Dissolution: Add the 6.11 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of pure DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]

  • Application: For cell culture experiments, dilute this stock solution into your pre-warmed culture medium to achieve the desired final concentration. For example, to make a 25 µM working solution, add 1 µL of the 25 mM stock to 1 mL of medium. The final DMSO concentration will be 0.1%. Always include a 0.1% DMSO vehicle control in your experiment.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol is based on the solution-stirring method to enhance the aqueous solubility of this compound.[5]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (e.g., 55%)[5]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.[5]

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in the aqueous ethanol solution (e.g., 55% ethanol) with stirring.

  • Add this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Inclusion Reaction: Seal the container and allow the mixture to stir for an extended period (e.g., 12 hours) at a controlled temperature (e.g., 40°C).[5]

  • Solvent Removal: After the inclusion reaction is complete, remove the solvent. This can be done using a rotary evaporator to remove the ethanol and water, or by freeze-drying (lyophilization) to obtain a fine powder.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).[5][6]

  • Application: The resulting powder can be directly dissolved in aqueous buffers or cell culture media at a much higher concentration than this compound alone.

Relevant Signaling Pathways

Understanding the molecular targets of this compound is crucial for designing experiments. This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[13][14][15][16]

G cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inactivates Pro-apoptotic Function of Bcl-2 family Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis key_activates Activation a key_inhibits Inhibition c b a->b d c->d

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[13][15]

G cluster_nuc Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, JNK) Stimuli->MAPK Ikk IκBα Stimuli->Ikk This compound This compound This compound->MAPK This compound->Ikk Prevents Degradation NFkB NF-κB (Active) MAPK->NFkB NFkB_complex NF-κB-IκBα (Inactive) Ikk->NFkB_complex Phosphorylates & Degrades NFkB_complex->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) Nucleus->Genes

Caption: this compound blocks NF-κB and MAPK inflammatory pathways.[16][17]

References

Technical Support Center: Development of Osthol-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation, characterization, and application of Osthol-loaded nanoparticles. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it beneficial to load this compound into nanoparticles?

A1: this compound, a natural coumarin compound, exhibits promising therapeutic activities, including neuroprotective, anti-inflammatory, and anticancer effects. However, its clinical application is limited by its poor water solubility and low bioavailability.[1] Encapsulating this compound into nanoparticles can overcome these limitations by:

  • Enhancing solubility and bioavailability: Nanoparticles can carry this compound in an aqueous dispersion, improving its absorption and circulation time in the body.

  • Enabling targeted delivery: Nanoparticles can be surface-modified with targeting ligands to specifically accumulate in diseased tissues, such as tumors, thereby increasing therapeutic efficacy and reducing side effects.

  • Providing controlled release: The nanoparticle matrix can be designed to release this compound in a sustained manner, maintaining therapeutic concentrations over a longer period.

Q2: What are the common types of nanoparticles used for this compound delivery?

A2: Several types of nanoparticles have been investigated for this compound delivery, including:

  • Polymeric nanoparticles: These are prepared from biodegradable and biocompatible polymers such as poly(butyl cyanoacrylate) (PBCA) and chitosan. They offer good stability and controlled release properties.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are particularly suitable for encapsulating hydrophobic drugs like this compound.

  • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer advantages like high drug loading and good biocompatibility.

  • Liposomes: These are vesicular structures composed of lipid bilayers, mimicking cell membranes. They are versatile carriers for both hydrophilic and hydrophobic drugs.

  • Polymeric Micelles: These are self-assembled structures of amphiphilic block copolymers in an aqueous solution, with a hydrophobic core that can encapsulate this compound.

Q3: What are the critical quality attributes to consider during the characterization of this compound-loaded nanoparticles?

A3: The following parameters are crucial for ensuring the quality, efficacy, and safety of this compound-loaded nanoparticles:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and clearance of the nanoparticles. A narrow size distribution (low PDI) is generally desirable.[2]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key factor in their stability in suspension. A sufficiently high positive or negative zeta potential prevents particle aggregation.[3]

  • Drug Loading and Encapsulation Efficiency: These parameters determine the amount of this compound carried by the nanoparticles and the efficiency of the formulation process.

  • In Vitro Drug Release Profile: This provides insights into the release kinetics of this compound from the nanoparticles under different physiological conditions (e.g., pH).

  • Stability: The physical and chemical stability of the nanoparticles should be assessed under various storage conditions.

Troubleshooting Guides

Formulation & Encapsulation Issues
Problem Potential Cause Suggested Solution
Low Drug Loading/Encapsulation Efficiency of this compound 1. Poor affinity of this compound for the nanoparticle core: this compound is hydrophobic, but its interaction with the specific polymer or lipid may be weak. 2. Drug leakage during formulation: this compound may diffuse out of the nanoparticles during the preparation process, especially during washing or purification steps. 3. Suboptimal formulation parameters: The ratio of drug to carrier, solvent selection, or pH can significantly impact encapsulation.1. Select a carrier with high affinity for this compound: For polymeric nanoparticles, choose a more hydrophobic polymer. For lipid-based systems, select lipids in which this compound has high solubility. 2. Optimize the preparation method: For methods involving an aqueous phase, rapid precipitation of the polymer/lipid around the drug can improve entrapment. Minimize the duration of contact with the aqueous phase before nanoparticle solidification. 3. Systematically optimize formulation parameters: Use a design of experiments (DoE) approach to investigate the effects of the drug-to-carrier ratio, polymer/lipid concentration, and other process variables.[4]
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of nanoparticles: This can be due to insufficient stabilizer, inappropriate pH, or high ionic strength of the medium. 2. Inefficient homogenization or sonication: The energy input may not be sufficient to break down larger particles. 3. This compound crystallization: At high concentrations, this compound may crystallize instead of being molecularly dispersed within the nanoparticle matrix.1. Optimize stabilizer concentration: Ensure adequate coverage of the nanoparticle surface with a suitable stabilizer (e.g., Poloxamer, Tween 80). Adjust the pH to be away from the isoelectric point of the components. 2. Increase energy input: Increase the homogenization speed/pressure or sonication time/power. 3. Reduce the initial drug concentration: Ensure this compound is fully dissolved in the organic phase before nanoparticle formation. Consider using a co-solvent to improve this compound's solubility.
Nanoparticle Instability (Aggregation over time) 1. Insufficient surface charge: The zeta potential may not be high enough to ensure electrostatic repulsion. 2. Changes in pH or temperature: Environmental factors can affect the stability of the nanoparticle suspension. 3. Degradation of the carrier material: The polymer or lipid may degrade over time.1. Incorporate a charged surfactant or polymer: This can increase the magnitude of the zeta potential. 2. Store nanoparticles in an appropriate buffer and at a recommended temperature: Typically, storage at 4°C is recommended. Avoid freezing unless a suitable cryoprotectant is used. 3. Select stable carrier materials and assess their long-term stability: Conduct stability studies at different time points and conditions.[4]
Characterization Challenges
Problem Potential Cause Suggested Solution
Inconsistent Particle Size Results (e.g., DLS vs. TEM) 1. Different measurement principles: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter in a hydrated state, while Transmission Electron Microscopy (TEM) measures the size of dried particles. 2. Sample preparation artifacts: Aggregation can occur during sample preparation for TEM.1. Understand the limitations of each technique: DLS provides an intensity-weighted average size, which can be skewed by a small number of large particles. TEM provides number-weighted data but on a much smaller sample size. Report results from both techniques and explain the potential reasons for any discrepancies.[5] 2. Optimize sample preparation: For TEM, use dilute nanoparticle suspensions and appropriate staining techniques to minimize aggregation.
Low or Neutral Zeta Potential 1. Nature of the carrier material: Some polymers or lipids are inherently neutral. 2. Adsorption of molecules from the medium: Proteins or other molecules in the dispersion medium can adsorb to the nanoparticle surface and shield the surface charge.1. Incorporate charged molecules into the formulation: Use charged lipids or polymers, or add a charged surfactant. 2. Measure zeta potential in a defined medium: For biological applications, it is informative to measure the zeta potential in cell culture medium to understand the "protein corona" effect.
Burst Release of this compound in In Vitro Studies 1. Surface-adsorbed drug: A significant amount of this compound may be adsorbed on the nanoparticle surface rather than encapsulated. 2. Porous nanoparticle structure: A highly porous matrix can lead to rapid initial drug release.1. Thoroughly wash the nanoparticles after preparation: Use techniques like centrifugation or dialysis to remove unencapsulated and surface-adsorbed this compound. 2. Modify the nanoparticle structure: Increase the density of the polymer or lipid matrix to slow down drug diffusion. This can sometimes be achieved by adjusting the formulation parameters.

Quantitative Data Summary

The following tables summarize key quantitative data for different types of this compound-loaded nanoparticles.

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

Nanoparticle TypeCarrier Material(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric NanoparticlesPoly(butyl cyanoacrylate) (PBCA)110 ± 6.70.126-13 ± 0.32[1]
NanoemulsionEthyl oleate, HS-15, EL-35, PEG40022.33 ± 0.470.115 ± 0.057-9.88 ± 0.64
Chitosan NanoparticlesN-Succinyl-chitosan (NSC)~145--[6]

Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release of this compound-Loaded Nanoparticles

Nanoparticle TypeDrug Loading (%)Encapsulation Efficiency (%)In Vitro Release ProfileReference
Polymeric Nanoparticles (PBCA)4080.59Sustained release over 72 hours; ~60% released at 36h at pH 7.4[4]
NanoemulsionNot ReportedNot ReportedNot Reported
Chitosan Nanoparticles (NSC)18.09 ± 0.1778.28 ± 2.06More sustained release compared to free this compound[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PBCA Nanoparticles by Interfacial Polymerization

This protocol is based on the method described by Zheng et al. (2022).[4]

Materials:

  • This compound

  • Butyl cyanoacrylate (BCA)

  • Poloxamer 188

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of the aqueous phase: Dissolve Poloxamer 188 in a 0.01 M HCl solution.

  • Preparation of the organic phase: Dissolve this compound in the BCA monomer.

  • Nanoparticle formation: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring at a controlled speed (e.g., 800-1200 rpm).

  • Polymerization: Allow the polymerization reaction to proceed for a specified time (e.g., 3-4 hours) at room temperature.

  • Purification: The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove unreacted monomers and non-encapsulated drug.

  • Lyophilization (optional): For long-term storage, the nanoparticle suspension can be lyophilized with a suitable cryoprotectant.

Protocol 2: Preparation of this compound-Loaded Nanoemulsion by Aqueous Titration Method

This protocol is based on the method described by Song et al. (2021).

Materials:

  • This compound

  • Oil phase (e.g., Ethyl oleate)

  • Surfactant (e.g., Kolliphor® HS 15, Kolliphor® EL)

  • Co-surfactant (e.g., Polyethylene glycol 400)

  • Deionized water

Procedure:

  • Screening of excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Construction of pseudo-ternary phase diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of a clear or bluish-transparent nanoemulsion to identify the nanoemulsion region.

  • Preparation of this compound-loaded nanoemulsion: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve this compound in the oil phase. Add the surfactant and co-surfactant and mix thoroughly. Add the aqueous phase dropwise to the oil phase under gentle stirring until a nanoemulsion is formed.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Osthol_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Bcl2->Cell_Survival Bax->Apoptosis Promotes

Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.

This compound's Neuroprotective Mechanism via MAPK/NF-κB Pathway

In the context of neuroinflammation, this compound has demonstrated neuroprotective effects by suppressing the MAPK/NF-κB signaling cascade.

Osthol_MAPK_NFkB_Pathway cluster_nucleus Cytoplasm to Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Injury) MAPK MAPK (p38, JNK, ERK) Inflammatory_Stimuli->MAPK IKK IKK Inflammatory_Stimuli->IKK MAPK->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates

Caption: this compound exerts anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[7][8]

Experimental Workflow for Nanoparticle Development

The development and evaluation of this compound-loaded nanoparticles typically follow a structured workflow.

Nanoparticle_Development_Workflow cluster_char cluster_invitro cluster_invivo Formulation 1. Formulation & Optimization Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Evaluation Characterization->InVitro Size_PDI Size & PDI (DLS) Zeta Zeta Potential Morphology Morphology (TEM/SEM) EE_DL EE% & DL% InVivo 4. In Vivo Studies InVitro->InVivo Release Drug Release Cell_Uptake Cellular Uptake Cytotoxicity Cytotoxicity (MTT) PK Pharmacokinetics Biodistribution Biodistribution Efficacy Therapeutic Efficacy

Caption: A typical workflow for the development and evaluation of drug-loaded nanoparticles.

References

Technical Support Center: Overcoming Challenges in the Clinical Translation of Osthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of Osthol.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

This compound is practically insoluble in water, with a reported solubility of 12.0 mg/L at 30°C, which can significantly hinder its in vitro and in vivo applications.[1] This section provides comparative data on various formulation strategies to enhance its solubility and dissolution rate.

Table 1: Enhanced Solubility and Dissolution of this compound Formulations

Formulation TypePolymer/CarrierDrug-to-Carrier RatioKey FindingsReference
Solid Dispersions Plasdone S-6301:6~3-fold higher dissolution rate (D30) compared to coarse powder.[2]
HPMC-E51:6~3-fold higher dissolution rate (D30) compared to coarse powder.[2]
Inclusion Complexes Hydroxypropyl-β-cyclodextrin (HP-β-CD)Not specifiedSignificantly improved solubility and dissolution rate compared to physical mixture.[3]
Nanoemulsions Ethyl oleate, HS-15, EL-35, PEG400Not applicableThis compound solubility was 37.03 ± 1.2 mg/mL in ethyl oleate and >150 mg/mL in surfactants.[4]
Nanosuspensions Not detailedNot applicableN/A
Liposomes Phosphatidylcholine, CholesterolNot specifiedEncapsulation efficiency >90%.[5]
Issue 2: Low Oral Bioavailability of this compound

The clinical utility of this compound is further limited by its low oral bioavailability, attributed to its poor solubility and potential first-pass metabolism.[6][7] Various formulation strategies have been shown to significantly improve its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability EnhancementReference
This compound Coarse Powder 50 mg/kg~200~1.0~800-[2]
Solid Dispersion (Plasdone S-630) 50 mg/kg~1000 (~5-fold higher)~0.5 (decreased)~1120 (~1.4-fold higher)1.4-fold[2]
Solid Dispersion (HPMC-E5) 50 mg/kg~1000 (~5-fold higher)~0.5 (decreased)~1120 (~1.4-fold higher)1.4-fold[2]
Poly-Butyl-Cyanoacrylate (PBCA) Nanoparticles Not specifiedNot specifiedNot specified3.3-fold higher than free this compound3.3-fold[8][9][10]
Transferrin-Modified Liposomes (Tf-Ost-Lip) 10 mg/kg (IV)Not specifiedNot specifiedProlonged circulation time and increased brain accumulationEnhanced brain targeting[5]
Ethosomes (Transdermal) Not specifiedIncreasedNot specifiedRemarkably increased compared to transfersomes and solutionEnhanced transdermal delivery[11]
Issue 3: Potential Toxicity of this compound

While generally considered to have low toxicity, some studies have indicated potential adverse effects, particularly at higher doses.[12][13][14] Understanding the toxicological profile is crucial for safe and effective translation.

Table 3: Toxicological Profile of this compound

Study TypeAnimal ModelRoute of AdministrationKey FindingsNOAELReference
Acute Toxicity MiceIntraperitoneal (i.p.)LD50: ~710 mg/kg. Considered moderately toxic.Not determined[12][14]
Subchronic Toxicity (45 days) RatsOralRenal function impairment observed. Changes in creatinine, potassium, glucose, albumin, and urea levels. Histopathological changes in the kidney.< 5 mg/kg[12][13][14]
In Vitro Cytotoxicity Ovarian cancer cells vs. normal ovarian cellsN/ARemarkably reduced viability of cancer cells with no toxicity detected in normal ovarian cells.N/A[13][15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersions by Hot-Melt Extrusion

This protocol is adapted from a method shown to enhance the dissolution and bioavailability of this compound.[2][16]

Materials:

  • This compound

  • Polymer (e.g., Plasdone S-630, HPMC-E5)

  • Hot-melt extruder

  • Sieve (e.g., 100-mesh)

Procedure:

  • Physically mix this compound and the chosen polymer in the desired ratio (e.g., 1:6 w/w).

  • Feed the physical mixture into the hot-melt extruder.

  • Set the appropriate processing temperature (this will depend on the polymer used and needs to be optimized).

  • Collect the extrudate after it has cooled to room temperature.

  • Pulverize the extrudate and pass it through a sieve to obtain a uniform particle size.

  • Store the resulting solid dispersion in a desiccator.

Workflow for Solid Dispersion Preparation

G cluster_0 Preparation Physical Mixing\n(this compound + Polymer) Physical Mixing (this compound + Polymer) Hot-Melt Extrusion Hot-Melt Extrusion Physical Mixing\n(this compound + Polymer)->Hot-Melt Extrusion Cooling Cooling Hot-Melt Extrusion->Cooling Pulverization Pulverization Cooling->Pulverization Sieving Sieving Pulverization->Sieving Storage Storage Sieving->Storage

Caption: Workflow for preparing this compound solid dispersions.

Protocol 2: Preparation of Transferrin-Modified this compound Liposomes (Tf-Ost-Lip)

This protocol outlines the thin-film hydration method for preparing brain-targeting liposomes.[5]

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-PEG2000

  • DSPE-PEG2000-Tf (Transferrin)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound, SPC, cholesterol, and DSPE-PEG2000 (and DSPE-PEG2000-Tf for modified liposomes) in a chloroform/methanol mixture.

  • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.

  • Sonicate the resulting suspension using a probe sonicator to reduce the particle size.

  • Extrude the liposomal suspension through polycarbonate membranes of decreasing pore size to obtain a uniform size distribution.

  • Purify the liposomes to remove unencapsulated this compound.

Workflow for Liposome Formulation

G cluster_0 Liposome Preparation Dissolve Lipids & this compound Dissolve Lipids & this compound Thin-Film Formation\n(Rotary Evaporation) Thin-Film Formation (Rotary Evaporation) Dissolve Lipids & this compound->Thin-Film Formation\n(Rotary Evaporation) Hydration with PBS Hydration with PBS Thin-Film Formation\n(Rotary Evaporation)->Hydration with PBS Sonication Sonication Hydration with PBS->Sonication Extrusion Extrusion Sonication->Extrusion Purification Purification Extrusion->Purification G This compound This compound PI3K PI3K This compound->PI3K inhibits PTEN PTEN This compound->PTEN activates Akt Akt PI3K->Akt activates Proliferation Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits PTEN->PI3K

References

Technical Support Center: Osthol in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with osthol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and dissolve this compound for cell culture experiments?

Osthole is a lipophilic compound with low solubility in aqueous solutions. For cell culture applications, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q2: What is the known stability of this compound in aqueous solutions?

Q3: Are there any known issues with this compound precipitating in cell culture media?

Yes, due to its hydrophobic nature, this compound can precipitate out of the culture medium, especially at higher concentrations. This can lead to inaccurate and irreproducible experimental results. To mitigate this, it is advisable to:

  • Use a low percentage of serum or a serum-free medium if compatible with your cell line, as serum proteins can sometimes interact with small molecules.

  • Visually inspect the culture medium for any signs of precipitation after the addition of this compound.

  • Prepare fresh dilutions of this compound in the medium for each experiment.

Q4: Can this compound be metabolized by cells in culture?

Yes, studies have shown that this compound can be metabolized by cells, particularly by cytochrome P450 enzymes.[1][2] This is an important consideration as the metabolic products may have different biological activities than the parent compound. When interpreting experimental results, it is important to consider that the observed effects could be due to this compound itself, its metabolites, or a combination thereof.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results This compound instability or degradation in the culture medium.1. Assess this compound Stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Quantify the remaining this compound concentration at each time point using HPLC. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in the culture medium immediately before each experiment. Do not store this compound-containing media for extended periods.
Visible precipitate in the culture medium after adding this compound Poor solubility of this compound at the working concentration.1. Lower the Concentration: If possible, reduce the final concentration of this compound in your experiment. 2. Optimize Dissolution: Ensure the this compound stock solution is fully dissolved before diluting it into the medium. Briefly vortex the diluted solution. 3. Serum Consideration: Evaluate the effect of serum concentration on this compound solubility in your medium.
High background noise or artifacts in assays Interaction of this compound with assay components.1. Run Controls: Include appropriate controls, such as vehicle-only (e.g., DMSO in medium) and medium-only wells, to identify any interference from this compound or the solvent. 2. Assay Compatibility: If using fluorescence-based assays, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used.
Cells show signs of stress or death at expected non-toxic concentrations Cytotoxicity from the solvent (e.g., DMSO) or this compound degradation products.1. Solvent Toxicity Control: Determine the maximum concentration of the solvent that your cells can tolerate without affecting viability. Ensure the final solvent concentration in your experiments is below this threshold. 2. Assess Degradation Product Toxicity: If this compound degradation is confirmed, consider that the degradation products might be more toxic than the parent compound.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Prepare this compound-Containing Medium: Dilute the this compound stock solution into the desired cell culture medium to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Preparation:

    • Centrifuge the tube to pellet any potential precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject a fixed volume of the filtered sample onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water) to separate this compound from other components in the medium.

    • Detect this compound using a UV detector at its maximum absorbance wavelength (approximately 322 nm).

  • Data Analysis:

    • Create a standard curve by injecting known concentrations of this compound.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_media Dilute Stock in Cell Culture Medium prep_stock->prep_media aliquot Aliquot for Time Points prep_media->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Sample at Each Time Point incubate->sample filter Filter Supernatant sample->filter hplc Analyze by HPLC filter->hplc quantify Quantify this compound Concentration hplc->quantify

Caption: Workflow for determining the stability of this compound in cell culture medium.

This compound and the PI3K/Akt Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

Optimizing Osthol Dosage for Effective In Vivo Anti-Cancer Activity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the anti-cancer potential of Osthol, this technical support center provides troubleshooting guides and frequently asked questions to facilitate the design and execution of effective in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo cancer models?

A1: Based on published studies, a common starting dose for this compound in murine models ranges from 20 to 100 mg/kg body weight. For instance, in a colorectal cancer xenograft model, doses of 20, 40, and 60 mg/kg have been used.[1] In an intrahepatic cholangiocarcinoma model, 50 and 100 mg/kg were administered.[1][2] It is recommended to perform a pilot study with a dose-response analysis to determine the optimal dose for your specific cancer model and experimental conditions.

Q2: What is the best route of administration for this compound in animal studies?

A2: The most frequently reported routes of administration for this compound in in vivo anti-cancer studies are oral gavage and intraperitoneal (i.p.) injection.[1][2] The choice of administration route may depend on the desired pharmacokinetic profile and the experimental design. Oral gavage may better mimic clinical administration, while i.p. injection can lead to more direct systemic exposure.

Q3: How should I prepare this compound for in vivo administration due to its low water solubility?

A3: this compound has poor water solubility, which presents a challenge for in vivo administration.[3] A common vehicle for dissolving this compound is corn oil.[1][2] For oral gavage, this compound can be suspended in a solution of 0.5% sodium carboxymethyl cellulose (Na-CMC). To improve solubility and bioavailability, advanced formulation strategies such as nanoemulsions, solid dispersions, and encapsulation in nanoparticles (e.g., polybutyl cyanoacrylate nanoparticles) have been explored.[3]

Q4: What are the known toxicities of this compound in animals?

A4: Acute toxicity studies in mice have determined an LD50 of approximately 710 mg/kg for intraperitoneal administration.[4] Subchronic oral administration in rats at doses of 5, 25, and 50 mg/kg/day for 45 days showed some changes in biochemical markers and histological effects on the kidneys. Therefore, it is crucial to monitor animal health closely during treatment, including body weight, behavior, and organ function where possible.

Q5: Which signaling pathways are primarily affected by this compound's anti-cancer activity?

A5: The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. The most consistently reported are the PI3K/Akt and MAPK/ERK pathways.[2][4][5][6][7][8] this compound has been shown to inhibit the phosphorylation of Akt and key components of the MAPK pathway, leading to decreased cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no anti-tumor effect - Suboptimal Dosage: The administered dose may be too low for the specific tumor model. - Poor Bioavailability: The formulation may not be providing adequate systemic exposure. - Tumor Model Resistance: The chosen cancer cell line or tumor model may be inherently resistant to this compound's mechanism of action.- Conduct a dose-response study to identify the optimal therapeutic dose. - Consider alternative formulation strategies to enhance solubility and bioavailability, such as nanoemulsions or solid dispersions. - Test this compound on a panel of different cancer cell lines in vitro to assess sensitivity before proceeding with in vivo studies.
Animal distress or toxicity (e.g., weight loss, lethargy) - High Dosage: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - Off-target Effects: this compound may have unforeseen off-target effects in the specific animal model.- Reduce the dosage or the frequency of administration. - Run a control group with the vehicle alone to rule out its toxicity. - Monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity. If severe toxicity is observed, euthanize the animal and consider dose reduction for the remaining animals.
Difficulty in preparing a stable this compound formulation - Low Solubility: this compound is poorly soluble in aqueous solutions. - Precipitation: The compound may precipitate out of solution over time.- Use a vehicle in which this compound is more soluble, such as corn oil for i.p. injections. For oral gavage, prepare a fresh suspension in 0.5% Na-CMC before each administration. - Utilize sonication or gentle heating to aid dissolution, but be mindful of potential degradation. - Explore advanced formulation techniques like nanoemulsions or solid dispersions for improved stability and solubility.
Variability in tumor growth within the same treatment group - Inconsistent Tumor Cell Implantation: Variation in the number or viability of injected cancer cells. - Animal-to-animal Variation: Inherent biological differences between individual animals. - Inconsistent Drug Administration: Inaccurate dosing or administration technique.- Standardize the tumor cell implantation procedure, ensuring a consistent number of viable cells are injected at the same anatomical site. - Increase the number of animals per group to improve statistical power. - Ensure accurate and consistent administration of this compound by trained personnel.

Quantitative Data on In Vivo Anti-Cancer Efficacy of this compound

Cancer Type Animal Model Dosage and Route Treatment Schedule Key Findings Reference
Intrahepatic Cholangiocarcinoma Nude mice with HCCC-9810 xenografts50 and 100 mg/kg, i.p.Every 2 daysSignificant reduction in tumor weight and volume at both doses.[1][2]
Hepatocellular Carcinoma Nude mice with SMMC-7721 xenografts61, 122, and 244 mg/kg, i.p.Daily for 2 weeksSignificant tumor suppression at 122 and 244 mg/kg.[9]
Leukemia (P-388 D1) CDF1 mice30 mg/kg, i.p.Daily for 9 daysIncreased lifespan by 37%.[10]
Colorectal Cancer Nude mice with HCT116 xenografts20, 40, and 60 mg/kgDaily for 18 daysDose-dependent reduction in tumor weight and volume.[1]
Retinoblastoma Nude mice with Y-79 xenografts0.5 mmol/kg (~122 mg/kg)For 36 daysSignificant inhibition of tumor growth.[11]

Experimental Protocols

General Protocol for a Xenograft Tumor Model

This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the anti-cancer activity of this compound.

  • Cell Culture: Culture the desired cancer cell line (e.g., HCT116, SMMC-7721) in the appropriate medium and conditions until they reach 70-80% confluency.

  • Cell Harvesting and Preparation:

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice (e.g., 4-6 week old nude mice) using an appropriate method.

    • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (width² x length) / 2.

  • Animal Grouping and Treatment:

    • Randomize the mice into control and treatment groups.

    • Prepare the this compound formulation (e.g., dissolved in corn oil for i.p. injection or suspended in 0.5% Na-CMC for oral gavage).

    • Administer the vehicle to the control group and the this compound formulation to the treatment groups according to the predetermined dosage and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth and animal health (body weight, behavior) throughout the study.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Tissues can be collected for further analysis (e.g., histology, western blotting).

Preparation of this compound for In Vivo Administration
  • For Intraperitoneal (i.p.) Injection:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in a suitable volume of corn oil to achieve the desired final concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • For Oral Gavage:

    • Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in sterile water.

    • Weigh the required amount of this compound powder.

    • Suspend the this compound powder in the 0.5% Na-CMC solution to the desired final concentration.

    • Vortex thoroughly before each administration to ensure a uniform suspension.

Signaling Pathway and Experimental Workflow Diagrams

Osthol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits RTK Receptor Tyrosine Kinases (RTKs) RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration

Caption: this compound's Anti-Cancer Mechanism of Action.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture cell_prep Cell Preparation for Injection cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring Tumor & Animal Health Monitoring treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: In Vivo Xenograft Experimental Workflow.

References

Troubleshooting poor yield in Osthol extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor yield during the extraction of Osthol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of solvent for extracting this compound?

A1: this compound is a coumarin derivative with low water solubility. Therefore, organic solvents are most effective. Studies have shown high extraction efficiency with solvents like methanol and ethanol.[1][2][3] this compound is soluble in ethanol (approx. 20 mg/ml), DMSO (approx. 25 mg/ml), and dimethylformamide (DMF) (approx. 25 mg/ml), as well as chloroform and acetone.[2][4] It is practically insoluble in water.[4]

Q2: What is a typical yield of this compound from its natural source, Cnidium monnieri?

A2: The yield of this compound can vary significantly depending on the quality of the plant material and the extraction methodology. The this compound content in commercial Cnidium monnieri fruit samples has been found to range from 0.05% to 2.14%.[3] Under optimized laboratory conditions, a yield of 15.0 mg of this compound per gram of dried C. monnieri fruit has been reported.[1][5]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used, straightforward, and sensitive method for the analysis and quantification of this compound.[6][7] Other validated methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) with a flame ionization detector (FID).[3][8][9]

Q4: Is this compound sensitive to degradation during the extraction process?

A4: Yes, botanical extracts can be sensitive to light, heat, oxygen, and moisture, which can lead to the degradation of active compounds.[10] High heat during extraction can destroy heat-sensitive compounds.[10] Furthermore, studies have shown that this compound is rapidly metabolized by phase I enzymes, which suggests that avoiding enzymatic activity during extraction is crucial.[6][9][11]

Q5: What are the key factors I need to control for a successful extraction?

A5: The most critical factors are the choice of solvent, extraction time, temperature, and the sample-to-solvent ratio.[1][12] The quality and potency of the raw plant material are also fundamental, as these can be affected by genetics, climate, and harvest timing.[10][13]

Troubleshooting Guide for Poor this compound Yield

This guide addresses the common problem of obtaining a low or negligible yield of this compound.

Problem: Significantly lower than expected yield of this compound.

Follow the diagnostic workflow below to identify the potential cause and implement the appropriate solution.

G cluster_0 Troubleshooting Workflow Start Start: Poor this compound Yield CheckSolvent 1. Verify Solvent Selection Is the solvent appropriate for this compound? Start->CheckSolvent CheckSource 2. Assess Source Material Is the plant material of high quality and potency? CheckSolvent->CheckSource Yes SolveSolvent Solution: Use appropriate organic solvents (e.g., Methanol, Ethanol). CheckSolvent->SolveSolvent No CheckParams 3. Review Extraction Parameters Are time, temperature, and ratio optimized? CheckSource->CheckParams Yes SolveSource Solution: Source certified material or pre-screen batches for this compound content. CheckSource->SolveSource No CheckDegradation 4. Investigate Potential Degradation Were steps taken to prevent breakdown? CheckParams->CheckDegradation Yes SolveParams Solution: Optimize parameters based on literature (see Table 2). CheckParams->SolveParams No CheckQuantification 5. Validate Quantification Method Is the analytical method accurate? CheckDegradation->CheckQuantification Yes SolveDegradation Solution: Use lower temperatures, protect from light, and use inert atmosphere. CheckDegradation->SolveDegradation No Success Yield Improved CheckQuantification->Success Yes SolveQuantification Solution: Calibrate instrument, use internal standards, and validate the method. CheckQuantification->SolveQuantification No Failure Yield Still Poor (Re-evaluate entire process) SolveSolvent->CheckSource SolveSource->CheckParams SolveParams->CheckDegradation SolveDegradation->CheckQuantification SolveQuantification->Failure

Caption: Troubleshooting workflow for diagnosing poor this compound yield.

Data Presentation

Table 1: Solubility of this compound

This table summarizes the solubility of this compound in various common solvents, which is a critical factor in choosing an appropriate extraction medium.

SolventSolubilityReference
Water (at 30°C)12.0 mg/L (Practically Insoluble)[4]
Ethanol~20 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[2]
Dimethylformamide (DMF)~25 mg/mL[2]
Aqueous AlkaliesSoluble[4]
ChloroformSoluble[4]
AcetoneSoluble[4]
Boiling Petroleum EtherSoluble[4]
Table 2: Optimized this compound Extraction Parameters from Literature

This table presents experimentally determined optimal conditions for maximizing this compound yield from Cnidium monnieri fruits.

ParameterOptimal ValueResulting YieldReference
Solvent Concentration 97.7% Methanol15.0 mg/g dried sample[1][5][14]
Extraction Time 30.3 minutes15.0 mg/g dried sample[1][5][14]
Sample/Solvent Ratio 1500 mg / 10 mL15.0 mg/g dried sample[1][5][14]

Experimental Protocols

Protocol 1: Lab-Scale Solvent Extraction of this compound from Cnidium monnieri

This protocol details a standard methodology for extracting this compound for analytical or research purposes.

G cluster_prep 1. Sample Preparation cluster_ext 2. Extraction cluster_pur 3. Purification & Quantification p1 Obtain dried fruits of Cnidium monnieri p2 Grind fruits into a fine, homogenous powder p1->p2 e1 Combine powdered sample with 98% Methanol (150mg/mL ratio) p2->e1 e2 Agitate mixture (e.g., sonicate or stir) for 30 minutes at room temperature e1->e2 e3 Separate solid material by centrifugation or filtration e2->e3 e4 Collect the supernatant (filtrate) containing this compound e3->e4 u1 Concentrate the extract under reduced pressure (rotary evaporator) e4->u1 u2 Optional: Further purify using column chromatography u1->u2 u3 Quantify this compound concentration using HPLC-UV at 322 nm u2->u3

References

Addressing batch-to-batch variability of commercial Osthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Osthol. Our goal is to help you address the challenges associated with batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a significant concern?

This compound is a natural coumarin compound primarily isolated from the plant Cnidium monnieri. It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. As a natural product, the purity and composition of commercial this compound can be influenced by various factors such as the geographical origin of the plant, harvest time, and the extraction and purification protocols used by the manufacturer. This inherent variability between different commercial batches can lead to inconsistencies in its biological activity, affecting experimental reproducibility.

Q2: What are the primary sources of batch-to-batch variability in commercial this compound?

The main sources of variability in commercial this compound include:

  • Raw Material Source: Differences in the plant source, including geographical location, climate, and cultivation practices, can alter the phytochemical profile of the raw material.

  • Harvesting and Storage: The timing of harvest and post-harvest storage conditions can impact the stability and concentration of this compound.

  • Extraction and Purification Methods: Different manufacturers may use various extraction solvents and purification techniques (e.g., solvent extraction, supercritical CO2 extraction), leading to different impurity profiles and yields.[1]

  • Presence of Related Compounds: The extraction process may co-isolate other structurally similar coumarins or plant metabolites that can have their own biological activities, creating confounding variables in experiments.

  • Residual Solvents and Impurities: The manufacturing process may leave behind residual solvents or other impurities that could interfere with biological assays.

  • Degradation: Improper storage or handling can lead to the degradation of this compound. This compound is stable under recommended storage conditions, but exposure to light, high temperatures, or humidity can affect its integrity.[2]

Q3: How can I assess the quality and consistency of a new batch of commercial this compound before starting my experiments?

It is highly recommended to perform in-house quality control on each new batch of this compound. This will allow you to create a chemical fingerprint of the compound and compare the consistency between different batches. A combination of analytical techniques is ideal for a comprehensive assessment. See our detailed "In-House Batch Validation Protocol for Commercial this compound" below for a step-by-step guide.

Q4: My experimental results (e.g., cell viability, signaling pathway activation) are inconsistent between different batches of this compound. What are the likely causes and how can I troubleshoot this?

Inconsistent experimental results are a common issue when working with natural products. Here are some likely causes and troubleshooting steps:

  • Variations in Purity and Impurity Profile: Even if the certificate of analysis (CoA) states a high purity (e.g., >98%), the remaining percentage may contain impurities that differ between batches and could have biological effects.

    • Troubleshooting:

      • Request detailed CoAs for each batch from the supplier, including information on the analytical methods used to determine purity.

      • Perform your own analytical chemistry (e.g., HPLC, LC-MS) to compare the chemical fingerprints of the different batches.

      • If possible, test the biological activity of the major impurities if they can be identified and sourced.

  • Differences in Solubility: Minor variations in the physical properties of the powder between batches can affect its solubility in your chosen solvent (e.g., DMSO).

    • Troubleshooting:

      • Always prepare fresh stock solutions for each experiment. Note that moisture-absorbing DMSO can reduce solubility.[3]

      • Visually inspect the stock solution for any precipitation. If observed, gentle warming or sonication may be necessary. Ensure the compound is fully dissolved before making working dilutions.

      • Consider filtering the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Degradation of this compound: Improper storage of either the solid compound or stock solutions can lead to degradation.

    • Troubleshooting:

      • Store solid this compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light.

      • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes.

      • If degradation is suspected, re-analyze the compound by HPLC to check for the appearance of degradation products.

  • General Cell Culture Variability: Inconsistent results may also stem from variability in your cell culture system.

    • Troubleshooting:

      • Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.

      • Regularly test your cell lines for mycoplasma contamination.

      • Standardize all incubation times and treatment conditions.

Troubleshooting Guide: A Step-by-Step Workflow

If you are experiencing inconsistent results with different batches of commercial this compound, follow this logical troubleshooting workflow.

G A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for Each Batch A->B C Perform In-House Analytical Chemistry (HPLC/LC-MS) B->C D Compare Chemical Fingerprints of Batches C->D E Significant Differences Detected? D->E F Contact Supplier with Data and Request Replacement/Refund E->F Yes G No Significant Differences in Chemistry E->G No H Review Experimental Procedures G->H I Check Solution Preparation and Storage H->I J Evaluate Cell Culture Consistency (Passage #, Mycoplasma) H->J K Perform a Dose-Response Curve with a Reference Batch H->K L Standardize Protocols and Re-run Experiment I->L J->L K->L

Caption: Troubleshooting workflow for inconsistent results.

Quantitative Data Summary

The following table summarizes typical quality control specifications for commercial-grade this compound (purity ≥ 98%). These values can be used as a benchmark when evaluating a supplier's certificate of analysis or for setting up in-house quality control parameters.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Melting Point 83-85 °CMelting Point Apparatus
Loss on Drying ≤ 1.0%Gravimetry
Residue on Ignition ≤ 0.5%Gravimetry
Heavy Metals ≤ 10 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Lead (Pb) ≤ 3 ppmICP-MS
Arsenic (As) ≤ 2 ppmICP-MS
Cadmium (Cd) ≤ 1 ppmICP-MS
Mercury (Hg) ≤ 0.1 ppmICP-MS
Microbial Limit
Total Plate Count< 1000 CFU/gPlating
Yeast & Mold< 100 CFU/gPlating
E. coliAbsentSelective Plating
SalmonellaAbsentSelective Plating

Experimental Protocols

In-House Batch Validation Protocol for Commercial this compound

This protocol outlines a series of experiments to validate the identity, purity, and biological activity of a new batch of commercial this compound.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Activity Confirmation A Visual Inspection (Color, Form) B Solubility Test (e.g., in DMSO) A->B C HPLC Analysis (Purity and Impurity Profile) B->C D LC-MS Analysis (Confirm Molecular Weight) C->D E Prepare Stock and Working Solutions D->E F Perform Dose-Response Assay (e.g., Cell Viability) E->F G Compare IC50 with Previous Batches F->G H Assess a Known Downstream Marker (e.g., p-Akt levels by Western Blot) G->H

Caption: In-house batch validation workflow.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the this compound batch and to obtain a chemical fingerprint for comparison with other batches.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is commonly used. A typical starting point is an isocratic elution with 70-80% acetonitrile.

  • Detection Wavelength: this compound has a maximum UV absorbance around 322 nm.

  • Procedure:

    • Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

    • Create a calibration curve using a certified reference standard of this compound at several concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare the new batch of this compound at a concentration within the linear range of the calibration curve.

    • Inject the prepared sample into the HPLC system.

    • The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram. The concentration can be determined from the calibration curve.

2. Cell-Based Viability Assay for Potency Assessment

  • Objective: To determine the biological potency (e.g., IC50) of the new this compound batch and compare it to a previously validated or reference batch.

  • Cell Line: Choose a cell line known to be sensitive to this compound (e.g., a cancer cell line like HeLa or MCF-7).

  • Reagents:

    • Complete cell culture medium

    • This compound stock solution (e.g., 50 mM in DMSO)

    • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare a serial dilution of the new this compound batch and a reference batch in complete culture medium. A typical concentration range to test would be from 0.1 µM to 200 µM. Include a vehicle control (DMSO) at the highest concentration used.

    • Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis. Compare the IC50 of the new batch to the reference batch. A significant deviation may indicate a difference in potency.

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for interpreting experimental results.

1. PI3K/Akt Signaling Pathway

This compound often exerts its anti-cancer effects by inhibiting the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibition of the PI3K/Akt pathway.

2. MAPK/NF-κB Signaling Pathway

This compound can suppress inflammation by inhibiting the MAPK and NF-κB signaling pathways, which are key in the production of pro-inflammatory cytokines.

G This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK NFkB NF-κB This compound->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism.

References

Technical Support Center: Optimizing Supercritical Fluid Extraction of Osthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of supercritical fluid extraction (SFE) of Osthol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses specific issues that may arise during the supercritical fluid extraction of this compound from plant matrices, such as Cnidium monnieri.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction yield is a common issue in SFE. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshooting:

  • Suboptimal Extraction Parameters: The solubility of this compound in supercritical CO2 is highly dependent on pressure and temperature. The optimal conditions often involve a trade-off between the density of the fluid (which increases with pressure) and the vapor pressure of the solute (which increases with temperature).

    • Solution: Systematically vary the pressure and temperature to find the optimal conditions for this compound. Based on published studies, pressures in the range of 200-300 bar and temperatures between 50-70°C are a good starting point.[1] Response Surface Methodology (RSM) can be a valuable tool for optimizing these parameters efficiently.

  • Inadequate Co-solvent: Supercritical CO2 is a nonpolar solvent, while this compound is a moderately polar coumarin.[2] Pure CO2 may not be an effective solvent for extracting this compound.

    • Solution: Introduce a polar co-solvent (modifier) to increase the solvating power of the supercritical fluid. Ethanol and methanol are commonly used for this purpose. A concentration of 2-5% (v/v) ethanol has been shown to be effective.[1]

  • Matrix Effects: The physical and chemical properties of the plant material can significantly hinder the extraction process.

    • Solution: Proper pre-treatment of the raw material is crucial. Ensure the plant material is thoroughly dried to a moisture content below 10% to prevent the co-extraction of water, which can freeze and cause blockages at the restrictor.[3] Grinding the material to a consistent and fine particle size increases the surface area available for extraction, improving efficiency.

  • Incomplete Extraction: The duration of the extraction may not be sufficient to recover all the accessible this compound.

    • Solution: Increase the dynamic extraction time. It has been noted that most of the extract is often recovered within the first 30 minutes, but extending the extraction time can improve the overall yield.[1]

Q2: The extracted this compound is impure. What are the common impurities and how can I improve the selectivity of the extraction?

A2: Co-extraction of non-target compounds is a challenge in SFE, especially from complex plant matrices.

  • Common Impurities: Waxes, fatty acids, and other less polar compounds present in the plant material are often co-extracted with this compound.

  • Improving Selectivity:

    • Fractional Separation: One of the advantages of SFE is the ability to fractionate the extract by stepping down the pressure in multiple separators. By carefully controlling the pressure and temperature in each separator, you can selectively precipitate compounds with different solubilities.

    • Optimize Co-solvent Concentration: While a co-solvent is often necessary to increase the yield, a high concentration can lead to the extraction of more polar impurities. Experiment with lower co-solvent concentrations to find a balance between yield and purity.

    • Sequential Extraction: Consider a two-step extraction process. First, perform an extraction with pure supercritical CO2 at lower pressures to remove non-polar waxes and lipids. Then, in the second step, add a co-solvent to extract the more polar this compound.

Q3: I am observing inconsistent results between different extraction batches. What could be the reason?

A3: Inconsistent results can be frustrating and can compromise the reliability of your research. The following factors are often the culprits:

  • Variability in Raw Material: The concentration of this compound in the plant material can vary depending on the source, harvest time, and storage conditions.

    • Solution: Whenever possible, use a single, homogenized batch of raw material for a series of experiments. If using different batches is unavoidable, ensure each batch is characterized for its this compound content before extraction.

  • Inconsistent Sample Packing: The way the extraction vessel is packed can affect the flow of the supercritical fluid and, consequently, the extraction efficiency.

    • Solution: Develop a standardized procedure for packing the extraction vessel to ensure a consistent bed density and avoid channeling of the fluid.

  • Fluctuations in SFE System Parameters: Small variations in pressure, temperature, or CO2 flow rate can lead to significant differences in extraction yield.

    • Solution: Regularly calibrate your SFE system to ensure the accuracy of the pressure and temperature sensors and the flow rate controllers.

Quantitative Data Summary

The following tables summarize the optimized parameters for the supercritical fluid extraction of this compound from various studies.

Table 1: Optimized SFE Parameters for this compound Extraction

Pressure (bar)Temperature (°C)Co-solvent (Ethanol)Extraction Time (min)This compound Yield (%)Reference
243640.28 mL/min301.29[1]
2505080% (ethanol concentration)-7.8 mg/g[4]
300700.4 mL/min--[1]
200600.2 mL/min--[1]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of this compound from Cnidium monnieri

This protocol details the steps for extracting this compound using a laboratory-scale SFE system.

1. Sample Preparation:

  • Obtain dried fruits of Cnidium monnieri.
  • Grind the fruits into a fine powder with a consistent particle size (e.g., 40-60 mesh).
  • Determine the moisture content of the powder and, if necessary, dry it further in a vacuum oven at a low temperature (e.g., 40°C) to a moisture content below 10%.

2. SFE System Setup:

  • Ensure the SFE system, including the extraction vessel, tubing, and collection vials, is clean and dry.
  • Accurately weigh a specific amount of the powdered Cnidium monnieri (e.g., 50 g) and pack it uniformly into the extraction vessel. Glass beads can be mixed with the sample to improve packing density and prevent channeling.

3. Extraction Procedure:

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 250 bar).
  • Heat the extraction vessel to the set temperature (e.g., 60°C).
  • If using a co-solvent, introduce it at the desired flow rate (e.g., 3% ethanol).
  • Allow the system to equilibrate for a short static period (e.g., 15 minutes) to allow the supercritical fluid to penetrate the sample matrix.
  • Start the dynamic extraction by opening the outlet valve and collecting the extract in a collection vial. Maintain a constant CO2 flow rate (e.g., 2 L/min).
  • Continue the dynamic extraction for the desired duration (e.g., 60 minutes).
  • After the extraction is complete, carefully depressurize the system.
  • Collect the crude extract from the collection vial for further analysis and purification.

4. Analysis of this compound Content:

  • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
  • Analyze the concentration of this compound in the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the supercritical fluid extraction of this compound.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis start Start: Dried Cnidium monnieri grind Grind to Fine Powder start->grind dry Dry to <10% Moisture grind->dry pack Pack Extraction Vessel dry->pack pressurize Pressurize with CO2 pack->pressurize heat Heat to Set Temperature pressurize->heat add_cosolvent Add Co-solvent (Ethanol) heat->add_cosolvent static_extract Static Extraction add_cosolvent->static_extract dynamic_extract Dynamic Extraction & Collection static_extract->dynamic_extract depressurize Depressurize System dynamic_extract->depressurize collect_extract Collect Crude Extract depressurize->collect_extract dissolve Dissolve in Solvent collect_extract->dissolve hplc HPLC Analysis for this compound dissolve->hplc end End: Quantified this compound hplc->end

Figure 1. General workflow for the supercritical fluid extraction of this compound.
Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting common issues during this compound SFE.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_purity Impurity Solutions cluster_consistency Inconsistency Solutions start Problem Encountered low_yield Low this compound Yield? start->low_yield impure_extract Impure Extract? low_yield->impure_extract No optimize_params Optimize P & T low_yield->optimize_params Yes inconsistent_results Inconsistent Results? impure_extract->inconsistent_results No fractionate Fractional Separation impure_extract->fractionate Yes homogenize Homogenize Raw Material inconsistent_results->homogenize Yes end Problem Resolved inconsistent_results->end No, consult expert add_cosolvent Add Co-solvent optimize_params->add_cosolvent pretreat Pre-treat Material add_cosolvent->pretreat increase_time Increase Extraction Time pretreat->increase_time increase_time->end optimize_cosolvent Optimize Co-solvent % fractionate->optimize_cosolvent sequential_extract Sequential Extraction optimize_cosolvent->sequential_extract sequential_extract->end standardize_packing Standardize Packing homogenize->standardize_packing calibrate Calibrate SFE System standardize_packing->calibrate calibrate->end

Figure 2. Troubleshooting decision tree for this compound SFE.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Osthol and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthol, a natural coumarin, and curcumin, a polyphenol from turmeric, are both recognized for their significant anti-inflammatory properties. This guide provides a comparative analysis of their efficacy, drawing upon experimental data to elucidate their mechanisms of action and relative potency. The focus is on their effects on key inflammatory mediators and signaling pathways, offering a data-driven perspective for researchers in drug discovery and development.

Quantitative Comparison of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of this compound and curcumin has been predominantly evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

CompoundAssayCell LineIC₅₀ Value (μM)Reference
Curcumin Nitric Oxide (NO) InhibitionRAW 264.711.0 ± 0.59[1]
Nitric Oxide (NO) InhibitionRAW 264.710.01[2]
This compound Nitric Oxide (NO) InhibitionRAW 264.7~146 (calculated)[3]

Note: The IC₅₀ value for this compound is an approximation calculated from a study where a derivative was found to be 32 times more potent with an IC₅₀ of 4.57 μM[3]. Direct experimental values for this compound's IC₅₀ in this assay were not consistently available in the reviewed literature.

Beyond nitric oxide, both compounds have been shown to inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. For example, curcumin at a concentration of 10 µM has been shown to effectively attenuate LPS-induced TNF-α production[4], and at 20 µM, it reduced IL-6 production by 83%[5]. Similarly, this compound has been documented to inhibit the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells[6][7]. However, a direct comparison of IC₅₀ values for cytokine inhibition is challenging due to variations in experimental setups across different studies.

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of anti-inflammatory compounds. Below are detailed methodologies for the key assays cited in this guide.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, by macrophages activated by LPS.

Methodology:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or curcumin). The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production.

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Measurement of TNF-α and IL-6 by ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 secreted by macrophages.

Methodology:

  • Sample Collection: Culture supernatants from the nitric oxide inhibition assay (or a parallel experiment) are collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.

    • The plate is washed, and non-specific binding sites are blocked.

    • Standards (recombinant TNF-α or IL-6) and the collected culture supernatants are added to the wells and incubated.

    • After washing, a biotin-conjugated detection antibody specific for the target cytokine is added.

    • Following another incubation and wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution (e.g., TMB) is then added, which develops a color in proportion to the amount of bound enzyme.

    • The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards. The concentration of TNF-α or IL-6 in the samples is then interpolated from this curve.

Below is a visual representation of the general experimental workflow for assessing the anti-inflammatory effects of this compound and curcumin.

G cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_data Data Output start Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates start->seed pre_treat Pre-treat with this compound or Curcumin seed->pre_treat lps_stim Stimulate with LPS (1 µg/mL) pre_treat->lps_stim inc_24h Incubate for 24 hours lps_stim->inc_24h supernatant Collect Supernatant inc_24h->supernatant griess Griess Assay for Nitric Oxide supernatant->griess elisa ELISA for TNF-α and IL-6 supernatant->elisa ic50 Calculate IC₅₀ Values griess->ic50 cytokine_conc Determine Cytokine Concentrations elisa->cytokine_conc

Figure 1. Experimental workflow for in vitro anti-inflammatory assays.

Mechanistic Insights: Key Signaling Pathways

Both this compound and curcumin exert their anti-inflammatory effects by modulating multiple intracellular signaling pathways that are crucial for the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both this compound and curcumin have been shown to inhibit this pathway.

  • This compound: Inhibits the phosphorylation of IκB-α, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.

  • Curcumin: Also inhibits the degradation of IκB-α and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκB-α NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκB-α degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Transcription This compound This compound This compound->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits

Figure 2. Inhibition of the NF-κB signaling pathway by this compound and Curcumin.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in inflammation.

  • This compound: Has been shown to modulate the phosphorylation of p38 and JNK.

  • Curcumin: Can inhibit the activation of p38 MAPK, as well as ERK1/2 and JNK.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Transcription This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits Curcumin Curcumin Curcumin->p38 Inhibits Curcumin->JNK Inhibits Curcumin->ERK Inhibits

Figure 3. Modulation of the MAPK signaling pathway by this compound and Curcumin.

Conclusion

References

Osthol's Anti-Tumor Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor effects of Osthol, a natural coumarin compound, in preclinical xenograft models. Through a detailed comparison with established chemotherapy agents and other targeted therapies, this document aims to validate this compound's potential as a therapeutic candidate. The information presented is supported by experimental data, detailed protocols, and visual representations of key biological processes.

Performance Comparison of Anti-Tumor Agents

The following tables summarize the in vivo efficacy of this compound compared to standard chemotherapeutic agents like Cisplatin and Paclitaxel, as well as other inhibitors targeting the PI3K/Akt signaling pathway. This data is compiled from various xenograft studies, providing a comparative overview of their anti-tumor activities across different cancer types.

Table 1: this compound - In Vivo Efficacy in Xenograft Models

Cancer TypeCell LineAnimal ModelDosageAdministration RouteTreatment DurationTumor Growth InhibitionReference
Endometrial CancerJECNude Mice20 mg/kgIntraperitonealDailySignificant tumor volume decrease from day 16[1]
Cervical CancerSiHA/CDDPNude Mice20 mg/kg (with Cisplatin)IntraperitonealTwice a week for 28 daysSignificant reduction in tumor growth and weight[2]
Hepatocellular CarcinomaCD133+ Huh7Nude Mice20 mg/kg (with Cisplatin)IntraperitonealTwice a week for 28 daysResensitized tumors to cisplatin, leading to inhibition[3][4][5]
Gastric CancerN87Nude Mice100 mg/kgIntraperitonealDaily for 16 daysSignificant tumor volume reduction[6][7]
Nasopharyngeal CarcinomaCNE2Nude Mice20 µg/mL (with radiotherapy)Not SpecifiedNot SpecifiedSynergistic suppression of tumor growth[8]

Table 2: Cisplatin - In Vivo Efficacy in Xenograft Models

Cancer TypeCell LineAnimal ModelDosageAdministration RouteTreatment DurationTumor Growth InhibitionReference
Cervical CancerSiHA/CDDPNude Mice8 mg/kg (with Osthole)IntraperitonealTwice a week for 28 daysSignificant reduction in tumor growth and weight[2]
Hepatocellular CarcinomaCD133+ Huh7Nude Mice8 mg/kgIntraperitonealTwice a week for 28 daysEffective, but enhanced by Osthole[3][4][5]
Lung CancerNCI-H460Not Specified1.5 µmol/l (in vitro)Not Applicable48 hoursDose-dependent inhibition, enhanced by Osthole[9]

Table 3: Paclitaxel - In Vivo Efficacy in Xenograft Models

Cancer TypeCell LineAnimal ModelDosageAdministration RouteTreatment DurationTumor Growth InhibitionReference
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

No direct comparative studies between this compound and Paclitaxel in the same xenograft model were identified in the search results. Data for Paclitaxel is extensive and varies significantly based on the cancer model and formulation.

Table 4: Other PI3K/Akt Inhibitors - In Vivo Efficacy in Xenograft Models

InhibitorCancer TypeCell LineAnimal ModelDosageAdministration RouteTreatment DurationTumor Growth Inhibition
TrastuzumabGastric CancerN87Nude Mice15 mg/kgIntraperitonealDaily for 16 daysSynergistic effect with Osthole

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Xenograft Model Establishment and Treatment

1. Endometrial Cancer Xenograft Model (JEC cells) [1]

  • Animal Model: Nude mice.

  • Cell Inoculation: JEC cells are cultured and harvested. A suspension of the cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: When tumors reach a specified volume, mice are randomized into treatment and control groups.

  • Drug Administration: The treatment group receives daily intraperitoneal injections of this compound (20 mg/kg). The control group receives a vehicle control.

  • Endpoint: Tumor volumes and body weights are measured throughout the study. The experiment is terminated after a predefined period, and tumors are excised for further analysis.

2. Cervical Cancer Xenograft Model (SiHA/CDDP cells) [2]

  • Animal Model: Nude mice.

  • Cell Inoculation: Cisplatin-resistant SiHA/CDDP cells are injected subcutaneously.

  • Treatment Protocol: Mice are treated with Osthole (20 mg/kg), Cisplatin (8 mg/kg), a combination of both, or a vehicle control via intraperitoneal injection twice a week for 28 days.

  • Data Collection: Tumor growth and body weight are monitored. At the end of the study, tumors are excised and weighed.

3. Hepatocellular Carcinoma Xenograft Model (CD133+ Huh7 cells) [3][4][5]

  • Animal Model: Nude mice.

  • Cell Inoculation: CD133+ Huh7 cells are injected subcutaneously.

  • Treatment Regimen: Once tumors reach a diameter of 0.5 cm, mice are administered Cisplatin (8 mg/kg) and/or Osthole (20 mg/kg) via intraperitoneal injection twice a week.

  • Study Duration: The treatment continues for 28 days, during which tumor size is measured every three days.

4. Gastric Cancer Xenograft Model (N87 cells) [6][7]

  • Animal Model: Nude mice.

  • Cell Inoculation: HER2-overexpressing N87 gastric cancer cells are injected to establish tumors.

  • Treatment Groups: Mice are treated with a control IgG (15 mg/kg), Trastuzumab (15 mg/kg), this compound (100 mg/kg), or a combination of Trastuzumab and this compound.

  • Administration: Treatments are administered daily for 16 days.

  • Outcome Measures: Tumor volume and body weight are monitored. At the end of the experiment, tumors are excised and weighed.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its anti-tumor effects in a xenograft model.

Osthol_PI3K_Akt_Signaling_Pathway This compound Osthole PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Cell_Proliferation Cell Proliferation & Survival pAkt->Cell_Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Xenograft_Experimental_Workflow start Start: Cancer Cell Culture inoculation Subcutaneous Injection of Cells into Mice start->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound, Cisplatin, etc.) randomization->treatment monitoring Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

References

Synergistic Effects of Osthol with Cisplatin in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Osthol, a natural coumarin compound, with the conventional chemotherapeutic agent cisplatin. The data presented herein, compiled from various experimental studies, demonstrates the potential of this combination therapy to enhance anti-cancer efficacy and overcome drug resistance.

Introduction: The Challenge of Cisplatin and the Potential of this compound

Cisplatin is a cornerstone of chemotherapy for various cancers, including lung, ovarian, and testicular cancers. Its mechanism of action involves binding to DNA, which induces DNA damage and triggers apoptosis (programmed cell death) in cancer cells. However, its clinical use is often limited by significant side effects and the development of drug resistance.

This compound, a natural compound extracted from plants of the Apiaceae family, has garnered attention for its diverse pharmacological activities, including anti-tumor properties. Research suggests that this compound can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth. When combined with cisplatin, this compound has been shown to exhibit synergistic or additive effects, enhancing the cytotoxicity of cisplatin and potentially reducing the required therapeutic dose, thereby mitigating its adverse effects.

Comparative Analysis of In Vitro Efficacy

The synergistic effect of this compound and cisplatin has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies, highlighting the enhanced anti-cancer activity of the combination therapy compared to individual treatments.

Cell Viability and Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. Studies have shown that this compound significantly reduces the IC50 of cisplatin in a dose-dependent manner.

Table 1: Synergistic Cytotoxicity of this compound and Cisplatin in Hepatocellular Carcinoma (HCC) Cells

Cell LineTreatmentIC50 of Cisplatin (μM)Fold-change in Cisplatin IC50 with this compoundReference
CD133+ Huh7 Cisplatin alone21.5 ± 2.3-[1]
Cisplatin + this compound (10 µmol/L)3.38 ± 0.46.36[1]
CD133+ HepG2 Cisplatin alone25.8 ± 2.9-[1]
Cisplatin + this compound (10 µmol/L)5.03 ± 0.65.13[1]
CD133- Huh7 Cisplatin alone4.64 ± 0.5-[1]
Cisplatin + this compound (10 µmol/L)2.44 ± 0.31.90[1]
CD133- HepG2 Cisplatin alone4.85 ± 0.6-[1]
Cisplatin + this compound (10 µmol/L)2.88 ± 0.41.68[1]

CD133+ cells are cancer stem-like cells known for their resistance to chemotherapy.

Induction of Apoptosis

Apoptosis is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. The combination of this compound and cisplatin has been shown to significantly increase the percentage of apoptotic cells compared to either agent alone.

Table 2: Enhancement of Apoptosis by this compound and Cisplatin in NCI-H460 Lung Cancer Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Control 1.2 ± 0.30.8 ± 0.22.0 ± 0.5[2][3]
This compound (50 µmol/l) 5.6 ± 1.13.1 ± 0.68.7 ± 1.7[2][3]
Cisplatin (1.5 µmol/l) 8.9 ± 1.54.5 ± 0.913.4 ± 2.4[2][3]
This compound + Cisplatin 18.7 ± 2.810.2 ± 1.928.9 ± 4.7[2][3]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating that the combination of this compound and cisplatin leads to greater tumor growth inhibition than monotherapy.

Table 3: In Vivo Tumor Growth Inhibition by this compound and Cisplatin in CD133+ Huh7 Xenograft Model

Treatment GroupTumor Volume (mm³) at Day 21Tumor Weight (g) at Day 21Reference
Control (Vehicle) 850 ± 950.82 ± 0.11[1]
Cisplatin (8 mg/kg) 580 ± 720.55 ± 0.08[1]
This compound (20 mg/kg) 620 ± 680.59 ± 0.09[1]
This compound + Cisplatin 210 ± 350.20 ± 0.04[1]

Mechanistic Insights: Signaling Pathways and Logical Relationships

The synergistic effect of this compound and cisplatin is attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis.

Logical Relationship of this compound's Synergistic Action

The following diagram illustrates the logical flow of how this compound enhances the therapeutic efficacy of cisplatin.

logical_relationship cluster_problem Challenge in Cisplatin Therapy cluster_solution This compound's Contribution cluster_outcome Therapeutic Outcome Cisplatin Resistance Cisplatin Resistance This compound This compound Cisplatin Resistance->this compound Addressed by Increased Cisplatin Sensitivity Increased Cisplatin Sensitivity This compound->Increased Cisplatin Sensitivity Leads to Enhanced Apoptosis Enhanced Apoptosis Increased Cisplatin Sensitivity->Enhanced Apoptosis Reduced Tumor Growth Reduced Tumor Growth Enhanced Apoptosis->Reduced Tumor Growth

Caption: Logical flow of this compound's enhancement of cisplatin efficacy.

Signaling Pathway: The PTEN/Akt/Bcl-2 Axis

A key mechanism underlying the synergy between this compound and cisplatin involves the modulation of the PTEN/Akt signaling pathway. This compound upregulates the tumor suppressor PTEN, which in turn inhibits the pro-survival Akt pathway. This leads to the dephosphorylation of the pro-apoptotic protein Bad, allowing it to bind to and inhibit the anti-apoptotic protein Bcl-2. The sequestration of Bcl-2 frees the pro-apoptotic proteins Bax and Bak to induce mitochondrial-mediated apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis Induces This compound This compound PTEN PTEN This compound->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits pAkt pAkt PI3K->pAkt Activates Akt Akt pBad pBad pAkt->pBad Phosphorylates Bad Bad Bcl2 Bcl2 Bad->Bcl2 Inhibits pBad->Bcl2 Releases Bax_Bak Bax_Bak Bcl2->Bax_Bak Inhibits Bax_Bak->Apoptosis Induces

Caption: PTEN/Akt/Bcl-2 signaling pathway in this compound/cisplatin synergy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, cisplatin, or their combination for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or their combination as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, PTEN, and GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound and cisplatin.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Western Blot Treatment->Western Blot Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Xenograft Model Xenograft Model Xenograft Model->Treatment Ex Vivo Analysis Ex Vivo Analysis Tumor Measurement->Ex Vivo Analysis

Caption: Experimental workflow for assessing this compound-cisplatin synergy.

Conclusion and Future Directions

The experimental data strongly suggest that this compound acts as a potent synergistic agent with cisplatin in various cancer models. The combination therapy leads to enhanced cytotoxicity, increased apoptosis, and greater tumor growth inhibition compared to either drug alone. The underlying mechanism appears to involve the modulation of the PTEN/Akt/Bcl-2 signaling pathway, which ultimately promotes apoptosis.

These findings provide a strong rationale for further investigation into the clinical application of this compound in combination with cisplatin. Future research should focus on:

  • Optimizing dosing and scheduling: Determining the most effective and least toxic combination regimens in preclinical and clinical settings.

  • Expanding to other cancer types: Investigating the synergistic effects in a broader range of malignancies.

  • Elucidating further mechanisms: Exploring other potential signaling pathways and molecular targets involved in the synergy.

  • Developing targeted delivery systems: Enhancing the bioavailability and tumor-specific delivery of this compound to maximize its therapeutic index.

The synergistic combination of this compound and cisplatin holds promise as a novel therapeutic strategy to improve the efficacy of chemotherapy and overcome drug resistance in cancer patients.

References

A Head-to-Head Comparison of Osthol Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Osthol, a bioactive coumarin with significant therapeutic potential, is a critical first step. This guide provides a comprehensive, data-driven comparison of various this compound extraction techniques, offering insights into their performance, efficiency, and the detailed methodologies required for replication.

This compound, primarily sourced from the fruits of Cnidium monnieri and other medicinal plants like Angelica pubescens, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This comparative guide examines conventional and modern extraction techniques, presenting quantitative data and detailed experimental protocols to inform laboratory-scale research and large-scale production decisions.

Comparative Analysis of this compound Extraction Methods

The following table summarizes the key performance indicators of different this compound extraction techniques based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in the plant material, solvent systems, and analytical methods used across different studies.

Extraction MethodPlant MaterialKey ParametersThis compound YieldPurityReference
Solvent Extraction Cnidium monnieri fruits97.7% Methanol, 30.3 min extraction time, 1500 mg/10 ml sample/solvent ratio15.0 mg/g (1.5%)>98% (by HPLC)[2]
Supercritical Fluid Extraction (SFE) Cnidium monnieri fruitsPressure: 243 bar, Temperature: 64°C, Co-solvent: Ethanol (0.28 mL/min)1.29%Not Reported[3]
Microwave-Assisted Extraction (MAE) Cnidium monnieriNot specified in comparative reviews, but noted as a developed method.Yield improvement noted over conventional methods.Not Reported[1][4]
Ultrasound-Assisted Extraction (UAE) Cnidium monnieriUse of natural deep eutectic solvents and switchable hydrophilicity solvents has been explored.Enhanced extraction efficiency reported.Not Reported[5]
Enzymatic Hydrolysis Cnidium monnieriResponse Surface Methodology used for optimization.Noted as a developed extraction method.Not Reported[1]
Alkali-Solution and Acid-Isolation Cnidium monnieriMentioned as a developed extraction method.Not specified in comparative reviews.Not Reported[1][4]
Aqueous Two-Phase Extraction Cnidium monnieriMentioned as a developed extraction method.Not specified in comparative reviews.Not Reported[1][4]

Experimental Protocols

Optimized Solvent Extraction

This protocol is based on a study that optimized conditions for maximum this compound yield from Cnidium monnieri fruits.[2]

Materials:

  • Dried and powdered Cnidium monnieri fruits

  • Methanol (analytical grade)

  • Deionized water

  • Filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Weigh 1500 mg of powdered Cnidium monnieri fruits.

  • Prepare a 97.7% methanol in deionized water solution.

  • Add 10 ml of the 97.7% methanol solution to the plant material.

  • Extract the mixture for 30.3 minutes with continuous stirring at room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Redissolve the crude extract in a suitable solvent for HPLC analysis to determine the yield and purity of this compound.

Supercritical Fluid Extraction (SFE)

This protocol is derived from an optimized SFE process for extracting Osthole from Cnidium monnieri fruits.[3]

Materials:

  • Dried and powdered Cnidium monnieri fruits

  • Food-grade carbon dioxide (CO2)

  • Ethanol (as co-solvent)

  • Supercritical fluid extractor system

Procedure:

  • Load the extraction vessel of the SFE system with a known amount of powdered Cnidium monnieri fruits.

  • Pressurize the system with CO2 to 243 bar.

  • Set the extraction temperature to 64°C.

  • Introduce ethanol as a co-solvent at a flow rate of 0.28 mL/min.

  • Perform the extraction for a predetermined duration (e.g., 2 hours).

  • Depressurize the system to precipitate the extracted this compound.

  • Collect the extract and analyze for this compound content using a suitable analytical method like HPLC.

Visualizing the Process and Mechanism

To better understand the extraction workflow and the biological activity of this compound, the following diagrams have been generated using the DOT language.

Osthol_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Cnidium monnieri Fruits drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction_step Extraction (e.g., Solvent, SFE, MAE, UAE) grinding->extraction_step filtration Filtration extraction_step->filtration concentration Concentration filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (HPLC) purification->analysis final_product final_product analysis->final_product Pure this compound

A generalized workflow for the extraction and purification of this compound.

Osthol_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates to nucleus DNA DNA NFkB_active->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits translocation

This compound's inhibitory effect on the NF-κB inflammatory signaling pathway.

Discussion and Conclusion

The selection of an appropriate extraction technique for this compound is a multifactorial decision that depends on the desired yield, purity, processing time, cost, and environmental impact.

  • Solvent extraction , when optimized, can achieve high yields and purity.[2] It is a well-established and relatively simple method, making it suitable for laboratory-scale extractions. However, the use of organic solvents raises environmental and safety concerns, and solvent removal adds an extra step to the process.

  • Supercritical Fluid Extraction (SFE) offers a "green" alternative to traditional solvent extraction, utilizing non-toxic and readily available CO2. The tunability of SFE allows for selective extraction by modifying pressure and temperature.[3] While the initial equipment cost can be high, the benefits of reduced solvent use and potentially higher purity can offset this for larger-scale operations.

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that can significantly reduce extraction time and solvent consumption.[1][4][5] These methods utilize microwave or ultrasonic energy to enhance the disruption of plant cell walls, thereby improving the mass transfer of the target compound into the solvent.

  • Other methods such as enzymatic hydrolysis , alkali-solution and acid-isolation , and aqueous two-phase extraction represent innovative approaches to this compound extraction, although more research is needed to fully optimize and validate their performance against more established techniques.[1][4]

The provided signaling pathway diagram illustrates a key mechanism of this compound's anti-inflammatory action through the inhibition of the NF-κB pathway.[6][7][8] This understanding of its molecular targets is crucial for drug development professionals exploring its therapeutic applications.

References

Validating the Molecular Targets of Osthol: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthol, a natural coumarin extracted from plants like Cnidium monnieri, has demonstrated significant therapeutic potential, exhibiting anticancer, neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] Its biological activity stems from the modulation of numerous cellular signaling pathways.[3][4] For this compound to be developed into a targeted therapeutic, it is crucial to precisely identify and validate its molecular targets. This guide provides a comparative overview of CRISPR-Cas9 technology for target validation against alternative methods, supported by experimental data and detailed protocols.

Performance Comparison: CRISPR-Cas9 vs. Alternative Target Validation Methods

The following table summarizes key performance metrics, comparing CRISPR-Cas9 with RNAi, a common alternative for genetic target validation.

Parameter CRISPR-Cas9 (Knockout) RNAi (siRNA/shRNA Knockdown) Small Molecule Inhibitors
Mechanism of Action Permanent gene disruption at the DNA level.[8]Transient mRNA degradation or translational repression.[8]Reversible or irreversible inhibition of protein function.[5]
Effect Duration Permanent and heritable in cell lineage.Transient (typically 48-96 hours for siRNA).Dependent on compound half-life and dosage.
Specificity High, determined by gRNA sequence and PAM site.[11]Moderate, prone to off-target effects due to partial sequence complementarity.[10][11]Variable; can have off-target effects on related proteins (e.g., kinases).
Efficiency High, often results in complete loss of protein function.[11]Variable knockdown efficiency (typically 70-95%); rarely achieves 100%.[12]Dependent on inhibitor potency (IC50/Ki) and cell permeability.
Key Advantage Unambiguous loss-of-function phenotype.[6]Rapid and simple for transient gene silencing.[9]Directly tests "druggability" and mimics therapeutic intervention.[5]
Key Limitation Lethal phenotype if the target is an essential gene.[8]Incomplete knockdown can lead to ambiguous results; off-target effects.[10]Lack of inhibitor specificity can confound results; requires a known binder.
Quantitative Finding In a comparative screen, CRISPR identified ~4,500 essential genes vs. ~3,100 by shRNA at a 10% false-positive rate.[12]Identified a different subset of essential genes compared to CRISPR, suggesting technological bias.[12]N/A

Signaling Pathways & Experimental Workflows

To understand how validating a target fits into the broader context of this compound's mechanism, it is essential to visualize its known signaling pathways and the experimental workflow used for validation.

Key Signaling Pathways Modulated by this compound

This compound has been reported to interact with several critical signaling cascades involved in cell proliferation, apoptosis, and inflammation.[13][14][15] The PI3K/Akt and MAPK pathways are two of the most frequently implicated in its anticancer effects.[15][16]

Osthol_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Osthol_MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibition ERK ERK This compound->ERK Inhibition Stimuli External Stimuli (e.g., Stress, Cytokines) Ras Ras Stimuli->Ras Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription

Caption: this compound's modulation of the MAPK/ERK signaling pathway.

CRISPR-Cas9 Target Validation Workflow

Validating a putative target of this compound, such as AKT1, using CRISPR-Cas9 follows a systematic workflow from gene knockout to phenotypic analysis.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design (Targeting AKT1 exon) Delivery 2. Delivery of Cas9 & sgRNA (e.g., RNP Electroporation) sgRNA_Design->Delivery Cloning 3. Single-Cell Cloning (Isolate individual cells) Delivery->Cloning Expansion 4. Clonal Expansion (Grow colonies) Cloning->Expansion Validation 5. Genotypic Validation (Sequencing & Western Blot) Expansion->Validation WT_vs_KO Wild-Type (WT) Cells AKT1 Knockout (KO) Cells Validation->WT_vs_KO Treatment 6. This compound Treatment WT_vs_KO:f0->Treatment WT_vs_KO:f1->Treatment Phenotype 7. Phenotypic Assay (e.g., Proliferation, Apoptosis) Treatment->Phenotype

Caption: Experimental workflow for CRISPR-Cas9 target validation.

Experimental Protocols

The following protocols provide detailed methodologies for validating a hypothetical molecular target of this compound (e.g., AKT1 in a cancer cell line) using CRISPR-Cas9 and, for comparison, siRNA.

Protocol 1: CRISPR-Cas9 Mediated Knockout of AKT1

This protocol describes the generation of a stable AKT1 knockout cell line for target validation.[17][18]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • TrueCut™ Cas9 Protein v2 (Thermo Fisher Scientific)

  • Synthetic sgRNA targeting an early exon of AKT1

  • Neon™ Transfection System (or other electroporation device)

  • Complete growth medium, PBS, Trypsin-EDTA

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Anti-AKT1 antibody and secondary antibody for Western blot

Methodology:

  • sgRNA Design: Design and order at least two synthetic sgRNAs targeting a conserved, early exon of the AKT1 gene to induce a frameshift mutation upon repair by non-homologous end joining (NHEJ).

  • Ribonucleoprotein (RNP) Complex Formation:

    • Reconstitute synthetic sgRNA and Cas9 protein to their working concentrations.

    • For each transfection, mix 120 pmol of sgRNA with 20 pmol of Cas9 protein in the electroporation buffer.

    • Incubate at room temperature for 15-20 minutes to allow RNP complexes to form.

  • Cell Preparation and Electroporation:

    • Harvest cells during the exponential growth phase. Ensure cell viability is >95%.

    • Resuspend 2x10^5 cells with the pre-formed RNP complexes in the electroporation buffer.

    • Electroporate the cells using optimized parameters for the specific cell line (e.g., for HCT116, 1400V, 20ms, 2 pulses).

  • Single-Cell Cloning:

    • 48 hours post-transfection, serially dilute the transfected cells into 96-well plates to achieve a density of ~0.5 cells per well.

    • Culture for 10-14 days until single colonies are visible.

  • Clonal Expansion and Screening:

    • Expand colonies from single cells into larger culture vessels.

    • Split the expanded clones into two sets: one for genomic DNA extraction and one for protein analysis.

  • Genotypic Validation:

    • Extract genomic DNA from one set of clones.

    • Perform PCR using primers that flank the sgRNA target region.

    • Analyze PCR products via Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).

  • Phenotypic Validation (Western Blot):

    • Prepare protein lysates from the corresponding indel-positive clones.

    • Perform Western blot analysis using an anti-AKT1 antibody to confirm the complete absence of the AKT1 protein.

  • Functional Assay:

    • Use the validated AKT1 knockout and wild-type (control) cell lines.

    • Treat both cell lines with varying concentrations of this compound.

    • Perform a cell viability assay (e.g., CCK-8) after 48-72 hours. If AKT1 is a direct target for this compound's anti-proliferative effect, the knockout cells should show reduced sensitivity to the compound compared to wild-type cells.

Protocol 2: siRNA-Mediated Knockdown of AKT1

This protocol provides a method for transiently silencing AKT1 to assess its role in this compound's activity.[9]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • Validated siRNA targeting AKT1 and a non-targeting control siRNA

  • Complete growth medium

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for Western blot

Methodology:

  • Cell Seeding: The day before transfection, seed 1x10^5 cells per well in a 6-well plate in complete growth medium without antibiotics. Cells should be 60-80% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 30 pmol of siRNA (either AKT1-targeting or non-targeting control) into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the 200 µL siRNA-lipid complex to each well. Gently rock the plate to mix.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time should be determined based on the stability of the target protein.

  • Validation of Knockdown:

    • qRT-PCR: At 24 hours post-transfection, harvest RNA to quantify AKT1 mRNA levels and confirm target knockdown.

    • Western Blot: At 48-72 hours post-transfection, prepare protein lysates to confirm a reduction in AKT1 protein levels.

  • Functional Assay:

    • 24 hours after transfection, treat the cells (AKT1 knockdown and non-targeting control) with varying concentrations of this compound.

    • Incubate for an additional 48 hours.

    • Perform a cell viability assay. A significant reduction in this compound's efficacy in the AKT1 knockdown cells compared to the control would validate AKT1 as a target.

References

A Comparative Guide to Analytical Methods for the Quantification of Osthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Osthol, a bioactive coumarin found in several medicinal plants. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Performance Comparison

The following table summarizes the key performance parameters of the different analytical methods for this compound quantification, providing a basis for objective comparison.

ParameterHPLC-UVLC-MS/MSGC-FIDHPTLC
Linearity Range 0.47 - 60 µM[1]1.0 - 500.0 ng/mLNot explicitly stated, but described as a reliable and precise method.0.8 - 4.0 µ g/spot (for a mix of coumarins including osthole)
Correlation Coefficient (r²) > 0.999[1]> 0.99Not explicitly stated> 0.99 (for a mix of coumarins including osthole)
Precision (RSD%) Intra-day: ≤ 4.87% Inter-day: ≤ 4.16%[1]< 8.9%Not explicitly stated, but described as a precise method.Intra-day: 1.06% - 1.21% Repeatability: 1.50% - 1.96% (for a mix of coumarins including osthole)
Accuracy/Recovery 98 - 101%[1]99.5 - 108.1%Not explicitly statedNot explicitly stated for osthole
Limit of Detection (LOD) 0.2 µM[1]0.5 ng/mLNot explicitly statedNot explicitly stated for osthole
Limit of Quantification (LOQ) 0.47 µM[1]1.0 ng/mLNot explicitly statedNot explicitly stated for osthole

Experimental Protocols

Detailed methodologies for each analytical technique are provided below, offering insights into the practical aspects of their implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of this compound due to its robustness and accessibility.

Sample Preparation:

  • For in vitro studies, samples from a phase I reaction system are inactivated by boiling.

  • Calibration standards are prepared by spiking known concentrations of this compound into the inactivated matrix.

  • An internal standard (e.g., umbelliferone) is added.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and an aqueous solution containing triethylamine and formic acid (Solvent B).

  • Gradient Program: A common gradient starts with a lower concentration of Solvent A, which is gradually increased to elute this compound and its metabolites.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 320-322 nm.

  • Quantification: Based on the peak area ratio of this compound to the internal standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (e.g., from in vitro assay) Inactivation Inactivation (e.g., boiling) Sample->Inactivation Spiking Spiking with Internal Standard (Umbelliferone) Inactivation->Spiking Injection Injection into HPLC Spiking->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (~322 nm) Separation->Detection Quantification Peak Area Ratio Quantification Detection->Quantification

HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, particularly suitable for analyzing complex biological matrices and for pharmacokinetic studies.

Sample Preparation:

  • Plasma samples are typically prepared using liquid-liquid extraction (e.g., with ethyl acetate) or protein precipitation.

  • An internal standard (e.g., imperatorin) is added prior to extraction.

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and 0.1% formic acid in water is often employed.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Ionization: Positive electrospray ionization (ESI+) is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Addition Add Internal Standard (Imperatorin) Plasma->IS_Addition Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC Evaporation->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection

LC-MS/MS Experimental Workflow
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a reliable method for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Extraction from plant material is often performed using sonication with a suitable solvent.

  • The extract is filtered.

  • An internal standard (e.g., caffeine anhydrous) is added to the filtrate before injection.

Chromatographic Conditions:

  • Column: A capillary column such as a DB-5 (30 m × 0.53 mm I.D., 1.5 µm) is suitable.

  • Carrier Gas: Nitrogen is commonly used.

  • Injector and Detector Temperature: The injector and FID are maintained at a high temperature (e.g., 250 °C).

  • Oven Temperature Program: A temperature program is used to achieve good separation. For instance, an initial temperature of 135°C held for a period, followed by a ramp up to a final temperature of 215°C.

  • Quantification: Based on the peak area ratio of this compound to the internal standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Plant_Material Plant Material Extraction Solvent Extraction (Sonication) Plant_Material->Extraction Filtration Filtration Extraction->Filtration IS_Addition Add Internal Standard (Caffeine) Filtration->IS_Addition Injection Injection into GC IS_Addition->Injection Separation Capillary Column Separation (Temp. Program) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Quantification Peak Area Ratio Quantification Detection->Quantification

GC-FID Experimental Workflow
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

Sample and Standard Preparation:

  • Samples are extracted with a suitable solvent (e.g., methanol).

  • Standard solutions of this compound are prepared in a known concentration range.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents is used for development. For coumarins, a common mobile phase could be a mixture of petroleum ether and ethyl acetate.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Detection and Quantification: After development, the plate is dried and the spots are visualized under UV light (e.g., 366 nm). Densitometric scanning is used for quantification by measuring the absorbance or fluorescence of the spots.

HPTLC_Workflow cluster_prep Preparation cluster_analysis HPTLC Analysis Sample_Prep Sample Extraction (Methanol) Application Sample & Standard Application on Plate Sample_Prep->Application Standard_Prep Standard Preparation Standard_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Detection Densitometric Scanning (UV Detection) Drying->Detection

HPTLC Experimental Workflow

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-UV is a reliable and widely accessible method suitable for routine quality control and in vitro experiments.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications such as pharmacokinetic studies where low concentrations in complex matrices are expected.

  • GC-FID is a robust technique for the analysis of this compound, particularly from plant extracts, provided the analyte is thermally stable.

  • HPTLC provides a high-throughput and cost-effective option for the simultaneous screening and quantification of this compound in a large number of samples, which is advantageous for quality control of herbal products.

Each method has its own strengths and weaknesses, and the information provided in this guide is intended to assist researchers in making an informed decision based on their analytical needs, available instrumentation, and the nature of the samples to be analyzed. Cross-validation between these methods can be employed to ensure the accuracy and reliability of the quantification results.

References

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